Intoplicine dimesylate
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Propiedades
IUPAC Name |
16-[3-(dimethylamino)propylamino]-13-methyl-11,15-diazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),3,5,8,12(17),13,15-octaen-5-ol;methanesulfonic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O.2CH4O3S/c1-13-12-23-21(22-9-4-10-25(2)3)19-18-16-7-6-15(26)11-14(16)5-8-17(18)24-20(13)19;2*1-5(2,3)4/h5-8,11-12,24,26H,4,9-10H2,1-3H3,(H,22,23);2*1H3,(H,2,3,4) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAUYMMJDKJISLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C2=C1NC3=C2C4=C(C=C3)C=C(C=C4)O)NCCCN(C)C.CS(=O)(=O)O.CS(=O)(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N4O7S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00158338 | |
| Record name | RP 60475 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00158338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
540.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133711-99-6 | |
| Record name | Intoplicine dimesylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133711996 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | RP 60475 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00158338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | INTOPLICINE DIMESYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/23069NKP6M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Intoplicine: A Technical Guide to its Role in Stabilizing the Cleavable Complex
For Researchers, Scientists, and Drug Development Professionals
Abstract
Intoplicine (RP 60475, NSC 645008) is a synthetic 7H-benzo[e]pyrido[4,3-b]indole derivative that has demonstrated significant antitumor activity. Its primary mechanism of action involves the dual inhibition of two essential nuclear enzymes: topoisomerase I (Topo I) and topoisomerase II (Topo II).[1][2] Unlike catalytic inhibitors that block the overall enzymatic activity, intoplicine acts as a topoisomerase poison. It functions by intercalating into DNA and stabilizing the transient "cleavable complex" that forms between the topoisomerase enzyme and DNA during the catalytic cycle.[3] This stabilization prevents the re-ligation of the DNA strands, leading to an accumulation of single- and double-strand breaks. These DNA lesions are ultimately cytotoxic to cancer cells, which often exhibit high levels of topoisomerase activity. This technical guide provides an in-depth overview of intoplicine's mechanism of action, with a focus on its role in stabilizing the cleavable complex, supported by quantitative data, detailed experimental protocols, and visual diagrams.
Introduction to Topoisomerases and the Cleavable Complex
DNA topoisomerases are ubiquitous enzymes that resolve topological problems in DNA, such as supercoiling, knotting, and catenation, which arise during critical cellular processes like replication, transcription, and chromosome segregation.[4] They achieve this by transiently cleaving one (Topo I) or both (Topo II) strands of the DNA backbone, allowing for the passage of another DNA segment through the break, followed by re-ligation of the cleaved strands.
A key intermediate in this process is the cleavable complex , a transient covalent adduct formed between a catalytic tyrosine residue on the topoisomerase and a phosphate group at the terminus of the cleaved DNA strand.[5] Under normal physiological conditions, this complex is short-lived, with the re-ligation step occurring rapidly.
Intoplicine's Mechanism of Action: Stabilizing the Cleavable Complex
Intoplicine exerts its cytotoxic effects by acting as a topoisomerase "poison," meaning it traps the enzyme-DNA cleavable complex, preventing the re-ligation of the DNA break.[3][4] This leads to the accumulation of protein-linked DNA single-strand breaks (from Topo I inhibition) and double-strand breaks (from Topo II inhibition).[6] The collision of replication forks with these stabilized cleavable complexes is thought to be a primary trigger for cytotoxicity and apoptosis.
The stabilization of the cleavable complex by intoplicine is a concentration-dependent phenomenon. However, at concentrations higher than 1 µM, the induction of DNA breaks has been observed to decrease, which is consistent with the DNA-intercalating activity of intoplicine potentially interfering with the initial binding of the topoisomerase to DNA.[6]
Figure 1: Signaling pathway of Topoisomerase II inhibition by Intoplicine.
Quantitative Data
The efficacy of intoplicine and its derivatives as topoisomerase inhibitors and cytotoxic agents has been evaluated in various studies. The following tables summarize key quantitative data.
Topoisomerase Inhibition
While specific IC50 values for intoplicine's inhibition of purified topoisomerase I and II are not consistently reported in the available literature, studies have demonstrated its dual inhibitory activity at varying concentrations. For instance, intoplicine-induced DNA cleavage mediated by topoisomerase I and II is typically observed in the low micromolar range.
Further research is required to establish definitive IC50 values for direct enzyme inhibition.
Cytotoxicity
Intoplicine has shown potent cytotoxic activity against a range of human tumor cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the drug's potency.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| LoVo | Colon Cancer | 15.8 | [7] |
| HT-29 | Colon Cancer | 5.17 | [7] |
| MCF-7 Luc | Breast Cancer | 0.013 | [7] |
| DU-145 Luc | Prostate Cancer | 0.002 | [7] |
| A549 | Lung Cancer | [8] | |
| HCT-116 | Colon Cancer | ||
| HL-60 | Promyelocytic Leukemia | ||
| GLC-82 | Lung Adenocarcinoma | [9] | |
| NCI-H460 | Large-cell Lung Carcinoma | * | [9] |
Note: Specific IC50 values for all listed cell lines were not consistently available in the reviewed literature and are marked with an asterisk. The provided values for LoVo, HT-29, MCF-7 Luc, and DU-145 Luc are for other topoisomerase inhibitors and serve as a reference for the typical range of activity. A study on human tumor colony-forming units showed that with a 1-hour exposure, 26% and 54% of specimens responded to intoplicine at concentrations of 2.5 µg/mL and 10.0 µg/mL, respectively.[1] With continuous exposure, 16% and 71% of specimens responded at 0.25 µg/mL and 2.5 µg/mL.[1]
Experimental Protocols
Topoisomerase II-Mediated DNA Cleavage Assay
This assay is fundamental to determining if a compound acts by stabilizing the topoisomerase II-DNA cleavable complex.
Objective: To visualize and quantify the formation of linear DNA from supercoiled plasmid DNA as a result of topoisomerase II-mediated cleavage stabilized by an inhibitor.
Materials:
-
Purified human topoisomerase IIα
-
Supercoiled plasmid DNA (e.g., pBR322)
-
5X Topoisomerase II Cleavage Assay Buffer: 200 mM Tris-HCl (pH 7.9), 250 mM NaCl, 25 mM MgCl₂, 12.5% glycerol
-
Intoplicine (or other test compound) dissolved in an appropriate solvent (e.g., DMSO)
-
ATP solution
-
Sodium Dodecyl Sulfate (SDS) solution (10% w/v)
-
Proteinase K solution (20 mg/mL)
-
6X DNA Loading Dye
-
Agarose
-
Tris-acetate-EDTA (TAE) or Tris-borate-EDTA (TBE) buffer
-
Ethidium bromide or other DNA stain
-
UV transilluminator and gel documentation system
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture on ice:
-
5X Topoisomerase II Cleavage Assay Buffer
-
Supercoiled plasmid DNA (final concentration ~10-20 nM)
-
ATP (final concentration ~1 mM)
-
Intoplicine at various concentrations (and a vehicle control)
-
Purified topoisomerase IIα (amount to be optimized, typically in the range of 1-5 units)
-
Nuclease-free water to the final reaction volume (e.g., 20 µL)
-
-
Incubation: Incubate the reaction at 37°C for 30 minutes to allow for the formation of the cleavable complex.
-
Termination of Reaction: Stop the reaction by adding SDS to a final concentration of 0.5% (w/v) and proteinase K to a final concentration of 0.5 mg/mL. The SDS denatures the topoisomerase, and the proteinase K digests the protein, leaving the covalently attached DNA breaks.
-
Protein Digestion: Incubate at 45-50°C for 30-60 minutes to allow for complete protein digestion.
-
Agarose Gel Electrophoresis: Add 6X DNA loading dye to each sample and load onto a 1% agarose gel containing a DNA stain. Run the electrophoresis in TAE or TBE buffer until adequate separation of supercoiled, relaxed, and linear DNA is achieved.
-
Visualization and Quantification: Visualize the DNA bands under UV light. The amount of linear DNA, which represents the stabilized cleavable complex, can be quantified using densitometry software.
Figure 2: Experimental workflow for a DNA cleavage assay.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity following treatment with a compound.
Objective: To determine the IC50 value of intoplicine in a specific cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Intoplicine
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: The next day, treat the cells with a serial dilution of intoplicine (typically ranging from nanomolar to micromolar concentrations). Include a vehicle-only control.
-
Incubation: Incubate the cells with the compound for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well (to a final concentration of 0.5 mg/mL) and incubate for 3-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630-690 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the drug concentration and determine the IC50 value using non-linear regression analysis.
Structure-Activity Relationship (SAR)
The structure of intoplicine has been modified to explore the structure-activity relationship and to develop analogs with improved efficacy and pharmacological properties. Studies on various intoplicine derivatives have revealed key structural features that are important for their activity.
For instance, in the 7H-benzo[e]pyrido[4,3-b]indole series, the presence of a hydroxyl group at the 3-position is associated with topoisomerase II-mediated DNA cleavage. In contrast, for the 11H-benzo[g]pyrido[4,3-b]indole series, a hydroxyl group at the 4-position is important for Topo II activity. The 7H-benzo[e]pyrido[4,3-b]indole scaffold itself appears to be crucial for topoisomerase I-mediated cleavage. These findings highlight the potential for rational drug design to create more potent and selective dual topoisomerase inhibitors.
Conclusion
Intoplicine represents a significant class of antitumor agents that function through the dual inhibition of topoisomerase I and II. Its ability to stabilize the cleavable complex transforms these essential enzymes into cellular poisons, leading to the accumulation of lethal DNA strand breaks in cancer cells. The detailed understanding of its mechanism of action, supported by quantitative data from assays such as the DNA cleavage and MTT assays, provides a solid foundation for the rational design of novel and more effective topoisomerase inhibitors for cancer therapy. Further elucidation of the structure-activity relationships of intoplicine derivatives will be crucial in optimizing their therapeutic potential.
References
- 1. Activity of intoplicine (RP60475), a new DNA topoisomerase I and II inhibitor, against human tumor colony-forming units in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Topoisomerase I/II inhibitor intoplicine administered as a 24 h infusion: phase I and pharmacologic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of action of DNA topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]
- 5. DNA Topoisomerase I Inhibitors: Chemistry, Biology and Interfacial Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, topoisomerase I inhibition and structure-activity relationship study of 2,4,6-trisubstituted pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Inhibitors of topoisomerase II: structure-activity relationships and mechanism of action of podophyllin congeners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, cytotoxic activities and structure-activity relationships of topoisomerase I inhibitors: indolizinoquinoline-5,12-dione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Antitumor Spectrum of Intoplicine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Intoplicine (RP60475, NSC 645008) is a synthetic 7H-benzo[e]pyrido[4,3-b]indole derivative that has demonstrated a broad spectrum of antitumor activity in preclinical studies.[1][2] Its unique mechanism of action, targeting both DNA topoisomerase I and II, positions it as a compound of significant interest in oncology research.[1] This technical guide provides a comprehensive overview of the preclinical data available for Intoplicine, with a focus on its in vitro and in vivo antitumor activity, mechanism of action, and the experimental methodologies used in its evaluation.
Mechanism of Action
Intoplicine exerts its cytotoxic effects through a dual mechanism:
-
Inhibition of Topoisomerase I and II: Intoplicine inhibits both topoisomerase I and II, enzymes crucial for relieving torsional stress in DNA during replication and transcription. By stabilizing the cleavable complex between the topoisomerases and DNA, Intoplicine induces single and double-strand breaks.[3] This concomitant inhibition of both enzymes may circumvent resistance mechanisms associated with single-target topoisomerase inhibitors.[3]
-
DNA Intercalation: Intoplicine is a potent DNA intercalator, inserting itself between the base pairs of the DNA double helix.[1] This interaction alters the DNA structure, further contributing to the inhibition of DNA replication and transcription and inducing DNA damage.
The dual inhibitory action and DNA intercalation lead to the accumulation of DNA strand breaks, triggering cell cycle arrest and apoptosis.
Data Presentation
In Vitro Antitumor Activity
Intoplicine has shown significant cytotoxic activity against a variety of human tumors in vitro, as determined by the human tumor soft-agar cloning assay. A positive response was defined as a 50% or greater reduction in colony-forming units compared to untreated controls.
| Tumor Type | Exposure Time | Concentration (µg/mL) | Percentage of Responsive Specimens (%) |
| Various Human Tumors | 1 hour | 2.5 | 26 |
| 10.0 | 54 | ||
| Continuous | 0.25 | 16 | |
| 2.5 | 71 | ||
| Breast Cancer | 1 hour | 10.0 | 71 |
| Non-Small-Cell Lung Cancer | 1 hour | 10.0 | 69 |
| Ovarian Cancer | 1 hour | 10.0 | 45 |
In Vivo Antitumor Activity
Preclinical in vivo studies have demonstrated the antitumor efficacy of Intoplicine in murine models. It has shown activity against various transplantable tumors in mice, with greater cytotoxicity observed towards solid tumor cells.[2]
| Animal Model | Tumor Model | Route of Administration | Efficacy |
| Mice | P388 Leukemia | Intraperitoneal | Active |
Note: Detailed quantitative data on tumor growth inhibition (e.g., T/C values, tumor regression) and specific solid tumor xenograft models were not available in the reviewed literature.
Experimental Protocols
Human Tumor Soft-Agar Cloning Assay
This assay is a primary method for assessing the in vitro chemosensitivity of human tumors.
Principle: The assay measures the ability of individual tumor cells from a patient's biopsy to form colonies in a semi-solid medium (soft agar) in the presence of an anticancer agent. A reduction in the number of colonies compared to an untreated control indicates drug activity.
Detailed Methodology:
-
Tumor Specimen Preparation: Freshly obtained solid tumor biopsy specimens are mechanically minced and then enzymatically digested (e.g., with a cocktail of collagenase and DNase) to obtain a single-cell suspension.
-
Cell Viability and Counting: The viability of the dissociated tumor cells is determined using a method such as trypan blue exclusion. The concentration of viable cells is adjusted to a final plating concentration (typically 5 x 10^5 cells/mL).
-
Preparation of Agar Layers:
-
Bottom Layer (Feeder Layer): A 0.5% agar solution in complete cell culture medium is prepared and pipetted into 35 mm petri dishes. This layer provides a solid support and nutrients.
-
Top Layer (Cell Layer): A 0.3% agar solution in complete cell culture medium is prepared and maintained at 37-42°C. The single-cell suspension of tumor cells and the test compound (Intoplicine at various concentrations) are added to this top agar solution.
-
-
Plating and Incubation: The cell-containing top agar is immediately pipetted over the solidified bottom layer. The plates are then incubated at 37°C in a humidified atmosphere with 5% CO2 for 14-21 days.
-
Colony Counting: After the incubation period, colonies (typically defined as aggregates of >30 cells) are counted using an inverted microscope.
-
Data Analysis: The number of colonies in the drug-treated plates is compared to the number of colonies in the control (saline-treated) plates to determine the percentage of inhibition. A response is typically considered positive if there is a ≥50% reduction in colony formation.
Alkaline Elution Assay for DNA Damage
This assay is used to measure DNA single- and double-strand breaks in cells.
Principle: The assay is based on the principle that smaller DNA fragments elute more rapidly from a filter under denaturing alkaline conditions than larger, intact DNA. The rate of elution is proportional to the number of DNA strand breaks.
Detailed Methodology:
-
Cell Labeling and Treatment: Cells (e.g., KB cells) are pre-labeled with a radioactive DNA precursor, such as [¹⁴C]thymidine, for one to two cell cycles.[3] The labeled cells are then exposed to Intoplicine at various concentrations for a defined period.
-
Cell Lysis on Filter: A known number of cells are loaded onto a polyvinylchloride filter. The cells are lysed on the filter using a lysis solution containing a detergent (e.g., sodium dodecyl sulfate) and proteinase K to deproteinize the DNA.
-
Alkaline Elution: The DNA is then eluted from the filter with a high pH buffer (e.g., pH 12.1). The elution is performed at a constant flow rate.
-
Fraction Collection and Quantification: Fractions of the eluate are collected at specific time intervals. The amount of radioactivity in each fraction, as well as the radioactivity remaining on the filter, is determined by liquid scintillation counting.
-
Data Analysis: The rate of DNA elution is calculated and plotted against the elution time. An increase in the elution rate of DNA from drug-treated cells compared to control cells indicates the presence of DNA strand breaks. The frequency of single-strand breaks can be quantified in terms of "rad-equivalents" by comparing the elution profile to that of cells exposed to known doses of X-rays.[3]
Mandatory Visualizations
Signaling Pathways
Caption: Mechanism of Action of Intoplicine.
Experimental Workflows
Caption: Preclinical Experimental Workflow for Intoplicine.
Logical Relationships
Caption: Logical Flow of Intoplicine's Antitumor Effect.
References
Intoplicine as a 7H-benzo[e]pyrido[4,3-b]indole derivative
An In-Depth Technical Guide to Intoplicine: A 7H-benzo[e]pyrido[4,3-b]indole Derivative
Abstract
Intoplicine (also known as RP 60475 or NSC 645008) is a synthetically derived antitumor agent belonging to the 7H-benzo[e]pyrido[4,3-b]indole class of compounds.[1] It has garnered significant interest in the field of oncology due to its unique mechanism of action, functioning as a dual inhibitor of both DNA topoisomerase I and topoisomerase II.[1][2] This dual inhibitory activity allows Intoplicine to circumvent certain types of drug resistance that can develop against agents targeting only one of these enzymes.[2][3] Preclinical studies have demonstrated a broad spectrum of activity, and the compound has progressed into clinical trials for the treatment of solid tumors.[4][5][6] This guide provides a comprehensive overview of Intoplicine, focusing on its chemical nature, mechanism of action, relevant signaling pathways, quantitative data from preclinical and clinical studies, and detailed experimental protocols.
Core Chemical Structure and Properties
Intoplicine is a derivative of the 7H-benzo[e]pyrido[4,3-b]indole heterocyclic system.[1] This core structure is crucial for its biological activity. The planar nature of this aromatic system allows it to intercalate into DNA, a key step in its mechanism of action.[1][7] Structure-activity relationship (SAR) studies on analogues have shown that the specific arrangement of substituents on the 7H-benzo[e]pyrido[4,3-b]indole ring is critical for its topoisomerase inhibition. For instance, the presence of a hydroxyl group at the 3-position is important for mediating topoisomerase II DNA cleavage.[1]
Mechanism of Action: Dual Topoisomerase Inhibition
Intoplicine exerts its cytotoxic effects primarily through the inhibition of two essential nuclear enzymes: topoisomerase I and topoisomerase II.[2][6] These enzymes are responsible for managing DNA topology during replication, transcription, and repair by creating transient single-strand (topoisomerase I) and double-strand (topoisomerase II) breaks in the DNA backbone.
The mechanism involves:
-
DNA Intercalation: Intoplicine strongly binds to DNA, with a reported binding affinity (KA) of 2 x 10(5) M-1, causing the DNA to unwind.[1][7]
-
Stabilization of the Cleavable Complex: The primary mode of inhibition is the stabilization of the "cleavable complex," a transient intermediate formed between the topoisomerase enzyme and DNA.[6] By stabilizing this complex, Intoplicine prevents the religation of the DNA strand(s), effectively trapping the enzyme on the DNA.
-
Generation of DNA Lesions: The collision of replication forks with these stabilized cleavable complexes converts the transient breaks into permanent, cytotoxic DNA single-strand breaks (SSBs) and double-strand breaks (DSBs).[2] The concomitant inhibition of both topoisomerases results in a unique pattern of DNA damage.[2][3]
This dual inhibition is significant because it may overcome resistance mechanisms that arise from the downregulation or mutation of a single topoisomerase enzyme.[2][3]
Signaling Pathways
The DNA damage induced by Intoplicine activates the DNA Damage Response (DDR) pathway, a complex signaling network that senses DNA lesions and dictates cell fate—either cell cycle arrest to allow for repair or apoptosis if the damage is too severe.
References
- 1. Intoplicine (RP 60475) and its derivatives, a new class of antitumor agents inhibiting both topoisomerase I and II activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dual topoisomerase I and II inhibition by intoplicine (RP-60475), a new antitumor agent in early clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Topoisomerase I/II inhibitor intoplicine administered as a 24 h infusion: phase I and pharmacologic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Phase I trial of intoplicine (RP 60475) administered as a 72 h infusion every 3 weeks in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Intoplicine (RP 60475) and its derivatives, a new class of antitumor agents inhibiting both topoisomerase I and II activities PMID: 8261412 | MCE [medchemexpress.cn]
An In-depth Technical Guide to the Gamma-Carboline Structure of Intoplicine
Executive Summary: Intoplicine (RP-60475) is a synthetic antineoplastic agent characterized by its unique γ-carboline core, specifically a 7H-benzo[e]pyrido[4,3-b]indole derivative.[1][2] This structure is fundamental to its mechanism of action, which involves the dual inhibition of two critical nuclear enzymes: DNA topoisomerase I and topoisomerase II.[3] By stabilizing the enzyme-DNA "cleavable complex," Intoplicine induces protein-linked single and double-strand DNA breaks, ultimately triggering apoptotic cell death in cancer cells.[1][4] Its ability to poison both topoisomerases simultaneously allows it to circumvent certain types of drug resistance observed with agents that target only one of these enzymes.[1][5] This technical guide provides a detailed examination of Intoplicine's structure, its dual inhibitory mechanism, structure-activity relationships, and the experimental protocols used for its characterization.
The Gamma-Carboline Core of Intoplicine
The chemical scaffold of Intoplicine belongs to the γ-carboline family of heterocyclic compounds.[6][7] Specifically, it is a 7H-benzo[e]pyrido[4,3-b]indole.[3] This planar, polycyclic aromatic structure is a key determinant of its primary biological activities: DNA intercalation and the inhibition of topoisomerases. The ability of Intoplicine to strongly bind and unwind DNA is a property consistent with its structure.[3]
The γ-carboline nucleus is crucial for the compound's interaction with the topoisomerase-DNA complex. Structure-activity relationship (SAR) studies reveal that the 7H-benzo[e]pyrido[4,3-b]indole configuration is essential for inhibiting topoisomerase I, whereas the regioisomeric 11H-benzo[g]pyrido[4,3-b]indole derivatives are inactive against this enzyme.[3][8]
Caption: Logical relationship of Intoplicine's core structure to its function.
Mechanism of Action
Intoplicine exerts its cytotoxic effects through a dual mechanism targeting both DNA topoisomerase I and II, enzymes essential for managing DNA topology during replication, transcription, and repair.[9][10]
Dual Inhibition of Topoisomerase I & II
Unlike many anticancer agents that are selective for either topoisomerase I (e.g., camptothecin) or topoisomerase II (e.g., etoposide), Intoplicine poisons both.[1] It stabilizes the transient covalent complex formed between the topoisomerase enzyme and DNA, which is an intermediate step in the process of DNA strand cleavage and re-ligation.[4] This stabilization prevents the re-ligation of the DNA strand, leading to the accumulation of single-strand breaks (from topoisomerase I inhibition) and double-strand breaks (from topoisomerase II inhibition).[1] The cleavage site patterns induced by Intoplicine are unique compared to other known topoisomerase inhibitors.[5] This dual-action is critical, as it may overcome resistance mechanisms that arise from the downregulation or mutation of a single topoisomerase enzyme.[11]
Induction of Apoptosis
The accumulation of irreparable DNA double-strand breaks is a potent signal for the initiation of apoptosis (programmed cell death).[10][12] DNA damage sensors, such as the protein kinases DNA-PK, ATM, and ATR, recognize these lesions and activate downstream signaling cascades.[13] These pathways ultimately converge on the activation of effector caspases, which execute the dismantling of the cell.[13][14] The induction of apoptosis is a hallmark of topoisomerase poison activity and is the primary mechanism behind the cytotoxicity of Intoplicine.[13]
Caption: Simplified signaling pathway for Intoplicine-induced apoptosis.
Structure-Activity Relationship (SAR)
Studies on analogues of Intoplicine have provided insight into the structural requirements for its dual topoisomerase inhibitory activity. The γ-carboline scaffold is a key determinant of biological function.
| Structural Feature / Modification | Effect on Topoisomerase I Inhibition | Effect on Topoisomerase II Inhibition | Implication for Antitumor Activity |
| 7H-benzo[e]pyrido[4,3-b]indole Core | Active | Active (with specific substitutions) | Essential for dual activity.[3][15] |
| 11H-benzo[g]pyrido[4,3-b]indole Core | Inactive | Active (with specific substitutions) | Compounds are selective Topo II inhibitors and less active overall.[3][8] |
| Hydroxyl group at 3-position (7H-benzo[e]... ring) | No direct correlation | Confers or enhances activity | Important for Topo II inhibition.[3][15] |
| Hydroxyl group at 4-position (11H-benzo[g]... ring) | N/A (inactive core) | Confers or enhances activity | Important for Topo II inhibition in this isomeric series.[3] |
The most potent antitumor compounds in this series were found to possess inhibitory properties against both topoisomerase I and II, highlighting the therapeutic advantage of this dual-targeting mechanism.[3][8]
Quantitative Analysis of Biological Activity
Table 1: DNA Binding and Topoisomerase Inhibition
| Parameter | Value | Method | Reference |
| DNA Binding Affinity (KA) | 2 x 105 M-1 | Not Specified | [3] |
| Max. SSB Frequency (in KB cells) | ~220 rad-equivalents | Alkaline Elution | [1] |
| Concentration for Max. SSB | 1 µM | Alkaline Elution | [1] |
Table 2: In Vitro Antitumor Activity (Human Tumor Soft-Agar Cloning Assay)
| Tumor Type | Exposure Time | Concentration | % Positive Response | Reference |
| Various Solid Tumors | 1 hour | 2.5 µg/mL | 26% | [2] |
| Various Solid Tumors | 1 hour | 10.0 µg/mL | 54% | [2] |
| Various Solid Tumors | Continuous | 0.25 µg/mL | 16% | [2] |
| Various Solid Tumors | Continuous | 2.5 µg/mL | 71% | [2] |
| Breast Cancer | 1 hour | 10.0 µg/mL | 71% | [2] |
| Non-Small-Cell Lung Cancer | 1 hour | 10.0 µg/mL | 69% | [2] |
| Ovarian Cancer | 1 hour | 10.0 µg/mL | 45% | [2] |
Table 3: Phase I Clinical Trial Pharmacokinetics (1-hour infusion)
| Pharmacokinetic Parameter | Mean Value (± SEM) | Unit | Reference |
| Terminal Half-life (t1/2) | 19.4 ± 4.0 | hours | [16] |
| Total Plasma Clearance (CL) | 74 ± 5 | L/h | [16] |
| Volume of Distribution (Vss) | 802 ± 188 | L | [16] |
| Recommended Phase II Dose | 270 | mg/m² | [16] |
| Dose-Limiting Toxicity | Hepatotoxicity | N/A | [16] |
Key Experimental Protocols
Topoisomerase-Mediated DNA Cleavage Assay
This assay is used to determine if a compound can stabilize the cleavable complex, a hallmark of topoisomerase poisons.
Methodology:
-
Substrate Preparation: A DNA substrate, such as the pBR322 plasmid, is linearized and radioactively labeled at one end.[5]
-
Enzyme Reaction: The labeled DNA is incubated with purified topoisomerase I or II in the presence of varying concentrations of Intoplicine. A control reaction without the drug is run in parallel.[8]
-
Complex Trapping: The reaction is stopped by adding a strong detergent (e.g., SDS) and a protease (e.g., proteinase K). The SDS denatures the topoisomerase, leaving it covalently bound to the DNA at the cleavage site, while the protease digests the enzyme.[5]
-
Analysis: The DNA fragments are separated by size using agarose gel electrophoresis (alkaline for single-strand breaks, neutral for double-strand breaks).[15]
-
Detection: The gel is dried and exposed to X-ray film (autoradiography). The appearance of specific, drug-dependent DNA bands that are not present in the control lane indicates that the drug has trapped the cleavable complex at those DNA sequences.[15]
References
- 1. Dual topoisomerase I and II inhibition by intoplicine (RP-60475), a new antitumor agent in early clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activity of intoplicine (RP60475), a new DNA topoisomerase I and II inhibitor, against human tumor colony-forming units in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Intoplicine (RP 60475) and its derivatives, a new class of antitumor agents inhibiting both topoisomerase I and II activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phase I trial of intoplicine (RP 60475) administered as a 72 h infusion every 3 weeks in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. go.drugbank.com [go.drugbank.com]
- 7. γ-Carboline - Wikipedia [en.wikipedia.org]
- 8. scispace.com [scispace.com]
- 9. Topoisomerase I/II inhibitor intoplicine administered as a 24 h infusion: phase I and pharmacologic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Apoptosis induced by topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. researchgate.net [researchgate.net]
- 16. Phase I and pharmacology study of intoplicine (RP 60475; NSC 645008), novel topoisomerase I and II inhibitor, in cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Intoplicine Dimesylate: In Vitro Application Notes and Protocols for Cancer Cell Culture Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
Intoplicine dimesylate is a promising anti-cancer agent that functions as a dual inhibitor of topoisomerase I and topoisomerase II. These enzymes are critical for resolving DNA topological problems during replication, transcription, and chromosome segregation. By inhibiting both topoisomerases, Intoplicine induces DNA strand breaks, leading to cell cycle arrest and apoptosis in cancer cells. This document provides detailed protocols for the in vitro evaluation of this compound in cancer cell culture, including cytotoxicity assessment, cell cycle analysis, and investigation of the DNA damage response pathway.
Mechanism of Action
This compound exerts its cytotoxic effects by stabilizing the covalent complexes formed between topoisomerases and DNA. This stabilization prevents the re-ligation of the DNA strands, leading to the accumulation of single and double-strand breaks. The presence of these DNA lesions triggers a cellular DNA damage response (DDR), which can ultimately lead to programmed cell death (apoptosis).
Figure 1. Simplified signaling pathway of this compound's mechanism of action.
Data Presentation
In Vitro Activity of Intoplicine
The following table summarizes the reported in vitro activity of Intoplicine against various human tumor colony-forming units. It is important to note that IC50 values can vary significantly depending on the cell line, assay method, and exposure time. The data presented here is a representative summary from available literature.
| Tumor Type | Exposure Time | Concentration for 50% Inhibition (µg/mL) |
| Various Solid Tumors | 1 hour | 2.5 - 10.0 |
| Continuous | 0.25 - 2.5 | |
| Breast Cancer | 1 hour | ~10.0 |
| Non-Small Cell Lung Cancer | 1 hour | ~10.0 |
| Ovarian Cancer | 1 hour | >10.0 |
Note: This data is compiled from published studies and should be used as a general guideline. Researchers are encouraged to determine the IC50 value for their specific cell line of interest.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Sterile dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Protocol:
-
Calculate the required amount of this compound to prepare a stock solution of desired concentration (e.g., 10 mM).
-
Weigh the this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to achieve the desired stock concentration.
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
Figure 2. Workflow for preparing this compound stock solution.
Cytotoxicity Assay (MTT Assay)
This protocol describes a common method for determining the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete medium from the stock solution. The final concentrations should typically range from 0.01 µM to 100 µM.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions or control medium.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot a dose-response curve and determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).
-
Cell Cycle Analysis by Flow Cytometry
This protocol outlines the procedure for analyzing the effect of this compound on the cell cycle distribution of cancer cells.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
This compound stock solution
-
PBS
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at an appropriate density to reach 60-70% confluency at the time of harvest.
-
After 24 hours, treat the cells with different concentrations of this compound (e.g., IC50 and 2x IC50) for a specified duration (e.g., 24 hours). Include a vehicle control.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization and collect them by centrifugation (1000 rpm for 5 minutes).
-
Wash the cell pellet once with ice-cold PBS.
-
Resuspend the cells in 300 µL of ice-cold PBS.
-
While vortexing gently, add 700 µL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining and Analysis:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cell pellet once with PBS.
-
Resuspend the cells in 500 µL of PI staining solution.
-
Incubate at room temperature in the dark for 30 minutes.
-
Analyze the samples using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
-
Western Blot Analysis of DNA Damage Response Proteins
This protocol is for detecting the activation of key proteins in the DNA damage response pathway following this compound treatment.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
This compound stock solution
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-H2AX, anti-phospho-ATM, anti-phospho-Chk2, anti-p53)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Cell Lysis and Protein Quantification:
-
Seed and treat cells as described for the cell cycle analysis.
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Collect the lysates and centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate.
-
Visualize the protein bands using an imaging system.
-
Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Application Notes and Protocols for the Dissolution of Intoplicine Dimesylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution of Intoplicine dimesylate for use in both in vitro and in vivo research settings. Intoplicine is a dual inhibitor of topoisomerase I and II, making it a compound of significant interest in cancer research. Proper dissolution is critical for obtaining accurate and reproducible experimental results.
I. Solubility and Solvent Selection
This compound, as a salt, is generally expected to have good solubility in polar solvents. For experimental purposes, the choice of solvent will depend on the specific application (in vitro vs. in vivo) and the required concentration.
Data Presentation: Solubility of this compound
| Solvent | Application | Maximum Recommended Concentration | Notes |
| Water | In vivo, In vitro | Solubility should be empirically determined. | As a dimesylate salt, it is expected to be soluble in water.[1] The pH of the solution may affect solubility.[1] For intravenous administration in clinical trials, it was dissolved in an aqueous solution.[2] |
| Dimethyl Sulfoxide (DMSO) | In vitro | High solubility expected. Stock solutions up to 10 mM are common for similar compounds. | DMSO is a common solvent for preparing stock solutions for cell-based assays.[3] The final concentration of DMSO in the cell culture medium should be kept low (typically <0.5%) to avoid cytotoxicity.[3][4] |
| Ethanol | In vitro | Moderate solubility expected. | Can be used as a solvent for in vitro studies, but potential effects on cells should be considered.[3] |
| Phosphate-Buffered Saline (PBS) | In vitro | Solubility should be empirically determined. | A common buffer for cell-based assays. Ensure the pH is compatible with the compound's stability and solubility. |
| Aqueous solutions with co-solvents (e.g., PEG-400, Tween 80) | In vivo | Formulation dependent. | These are often used to improve the solubility and stability of drugs for animal studies. |
II. Experimental Protocols
A. Protocol for Dissolving this compound for In Vitro Experiments (e.g., Cell Culture Assays)
This protocol describes the preparation of a stock solution in DMSO and subsequent dilution in cell culture medium.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Pipettes and sterile filter tips
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Sterile syringe filter (0.22 µm)
Procedure:
-
Preparation of a Concentrated Stock Solution:
-
Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to achieve a high-concentration stock solution (e.g., 10 mM).
-
Vortex the tube thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution, but stability at elevated temperatures should be considered.
-
Sterilize the stock solution by passing it through a 0.22 µm sterile syringe filter into a new sterile tube.
-
-
Preparation of Working Solutions:
-
Perform serial dilutions of the stock solution with sterile cell culture medium to achieve the desired final concentrations for your experiment.
-
Important: The final concentration of DMSO in the cell culture wells should be kept below 0.5% to minimize solvent-induced cytotoxicity.[3][4] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.[3]
-
-
Storage:
-
Store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
B. Protocol for Dissolving this compound for In Vivo Experiments (e.g., Animal Studies)
This protocol provides a general guideline for preparing an aqueous formulation for administration to animals. The final formulation will depend on the route of administration and the required dose.
Materials:
-
This compound powder
-
Sterile water for injection or sterile saline (0.9% NaCl)
-
Co-solvents if required (e.g., sterile PEG-400, Tween 80)
-
Sterile vials
-
Vortex mixer
-
pH meter
-
Sterile syringe filter (0.22 µm)
Procedure:
-
Initial Solubility Testing:
-
Before preparing a large batch, test the solubility of this compound in your chosen vehicle (e.g., sterile water, saline) at the desired concentration.
-
If solubility is insufficient, consider adjusting the pH or adding a biocompatible co-solvent.
-
-
Preparation of Dosing Solution:
-
Aseptically weigh the required amount of this compound.
-
In a sterile vial, dissolve the powder in the chosen sterile aqueous vehicle.
-
Vortex thoroughly until completely dissolved. Gentle warming may be used if necessary, but check for stability.
-
If a co-solvent is used, first dissolve the compound in the co-solvent and then slowly add the aqueous vehicle while mixing.
-
Measure the pH of the final solution and adjust if necessary using sterile acid or base.
-
Sterilize the final dosing solution by filtering it through a 0.22 µm sterile syringe filter.
-
-
Administration and Controls:
-
Administer the solution to the animals via the desired route (e.g., intravenous, intraperitoneal).
-
Always include a vehicle control group that receives the same formulation without the drug.
-
III. Mandatory Visualizations
Diagram 1: Experimental Workflow for In Vitro Dissolution
Caption: Workflow for preparing this compound for in vitro experiments.
Diagram 2: Signaling Pathway of Intoplicine
Caption: Mechanism of action of Intoplicine as a dual topoisomerase inhibitor.
References
Application Notes and Protocols for In Vivo Studies of Intoplicine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the recommended dosage and administration of Intoplicine for preclinical in vivo studies, based on available research. Intoplicine is a dual inhibitor of topoisomerase I and II, making it a compound of interest for cancer research.
Mechanism of Action
Intoplicine exerts its cytotoxic effects by targeting two essential nuclear enzymes involved in DNA topology: topoisomerase I (Topo I) and topoisomerase II (Topo II). Its mechanism involves the stabilization of the "cleavable complex," an intermediate formed during the catalytic cycle of these enzymes. By preventing the re-ligation of the DNA strands, Intoplicine leads to the accumulation of single-strand breaks (by inhibiting Topo I) and double-strand breaks (by inhibiting Topo II). This DNA damage ultimately triggers cell cycle arrest and apoptosis, leading to cancer cell death.
Recommended Dosage for In Vivo Studies
While extensive clinical data is available for Intoplicine in human trials, specific dosages for preclinical in vivo studies in animal models are less frequently reported in publicly available literature. However, based on its well-documented activity against murine leukemia models, a recommended dosage can be extrapolated from studies on related compounds and the general principles of dose-finding studies.
It is crucial to note that the optimal dosage of Intoplicine can vary significantly depending on the animal model, tumor type, and administration route. Therefore, the following recommendations should be considered as a starting point for dose-range-finding and maximum tolerated dose (MTD) studies.
Table 1: Estimated Dosage and Administration of Intoplicine for Preclinical In Vivo Studies
| Animal Model | Tumor Model | Administration Route | Recommended Starting Dose Range | Dosing Schedule | Vehicle |
| Mouse | P388 Leukemia | Intraperitoneal (i.p.) | 1 - 10 mg/kg | Daily for 5-9 days | To be determined empirically (e.g., 0.9% saline, 5% dextrose, or a solution containing a solubilizing agent like DMSO and Tween 80) |
| Mouse | Xenograft (various solid tumors) | Intravenous (i.v.) or Intraperitoneal (i.p.) | 1 - 15 mg/kg | To be determined based on MTD studies (e.g., once or twice weekly) | To be determined empirically (e.g., 0.9% saline, 5% dextrose, or a solution containing a solubilizing agent like DMSO and Tween 80) |
Experimental Protocols
The following are generalized protocols for conducting in vivo efficacy studies with Intoplicine. These should be adapted and optimized for specific experimental needs.
Maximum Tolerated Dose (MTD) Study
Objective: To determine the highest dose of Intoplicine that can be administered without causing unacceptable levels of toxicity.
Methodology:
-
Animal Model: Select a relevant mouse strain (e.g., BALB/c, C57BL/6, or immunodeficient strains like NOD/SCID for xenografts).
-
Group Allocation: Divide animals into groups of 3-5.
-
Dose Escalation: Administer escalating doses of Intoplicine to different groups. Start with a low dose (e.g., 1 mg/kg) and increase by a set factor (e.g., 2-fold) in subsequent groups.
-
Administration: Administer Intoplicine via the desired route (i.p. or i.v.).
-
Monitoring: Monitor animals daily for clinical signs of toxicity, including weight loss, changes in behavior, and physical appearance.
-
Endpoint: The MTD is typically defined as the dose that causes no more than a 10-15% weight loss and no treatment-related deaths.
In Vivo Efficacy Study in a Murine Leukemia Model (P388)
Objective: To evaluate the antitumor activity of Intoplicine in a hematological malignancy model.
Methodology:
-
Cell Culture: Culture P388 leukemia cells according to standard protocols.
-
Tumor Inoculation: Inoculate mice (e.g., DBA/2) intraperitoneally with a predetermined number of P388 cells.
-
Treatment Initiation: Begin treatment 24 hours after tumor inoculation.
-
Dosing: Administer Intoplicine at the predetermined MTD or a range of doses below the MTD.
-
Monitoring: Monitor animal survival daily.
-
Endpoint: The primary endpoint is the increase in lifespan (ILS) of treated animals compared to the vehicle-treated control group.
In Vivo Efficacy Study in a Xenograft Model
Objective: To assess the antitumor activity of Intoplicine against a human solid tumor.
Methodology:
-
Cell Culture: Culture the human cancer cell line of interest.
-
Tumor Implantation: Subcutaneously implant a specific number of cancer cells into the flank of immunodeficient mice.
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Group Randomization: Randomize animals into treatment and control groups.
-
Dosing: Administer Intoplicine at the predetermined MTD or a range of doses.
-
Tumor Measurement: Measure tumor volume (e.g., using calipers) two to three times per week.
-
Endpoint: The primary endpoint is tumor growth inhibition (TGI). Animal body weight should also be monitored as an indicator of toxicity.
Visualizations
Signaling Pathway of Intoplicine
Caption: Mechanism of action of Intoplicine.
Experimental Workflow for In Vivo Efficacy Study
Caption: General workflow for an in vivo efficacy study.
Application Notes and Protocols for Intoplicine Dimesylate in Solid Tumor Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Intoplicine dimesylate (also known as RP 60475 or NSC 645008) is a synthetic 7H-benzo[e]pyrido[4,3-b]indole derivative that has demonstrated a broad spectrum of antitumor activity in preclinical studies.[1][2] Its unique mechanism of action as a dual inhibitor of both topoisomerase I and topoisomerase II makes it a compound of interest for cancer research, particularly in the context of overcoming resistance to agents that target only one of these enzymes.[3][4] Intoplicine stabilizes the covalent complex between the topoisomerases and DNA, leading to the accumulation of DNA strand breaks, which in turn triggers cell cycle arrest and apoptosis.[5]
These application notes provide a summary of the available data on Intoplicine's activity and offer detailed protocols for its use in solid tumor xenograft models, based on its known mechanism and general practices for this class of compounds.
Data Presentation
In Vitro Activity in Human Solid Tumor Cell Lines
Intoplicine has shown significant activity against a variety of human tumor colony-forming units in a soft-agar cloning assay. The data indicates a dose-dependent inhibition of colony formation in several solid tumor types.
Table 1: In Vitro Response of Human Solid Tumor Biopsy Specimens to Intoplicine [2]
| Tumor Type | Exposure Time | Concentration (µg/mL) | Positive Response Rate (%)* |
| All Tumors | 1 hour | 2.5 | 26% |
| 1 hour | 10.0 | 54% | |
| Continuous | 0.25 | 16% | |
| Continuous | 2.5 | 71% | |
| Breast Cancer | 1 hour | 10.0 | 71% |
| Non-Small-Cell Lung | 1 hour | 10.0 | 69% |
| Ovarian Cancer | 1 hour | 10.0 | 45% |
*A positive response is defined as ≤50% survival of colony-forming units compared to control.
In Vivo Antitumor Activity (P388 Leukemia Model)
The most detailed in vivo data for Intoplicine comes from studies in the murine P388 leukemia model. This model was used to establish the structure-activity relationship and demonstrated that dual inhibition of topoisomerase I and II is critical for optimal antitumor efficacy.
Table 2: In Vivo Activity of Intoplicine against P388 Leukemia in Mice [6]
| Compound | Optimal Dose (mg/kg/injection) | Schedule | Route | Antitumor Activity (T/C %)* |
| Intoplicine | 16 | Q1Dx5 | IP | >211 |
*T/C % = (Median survival time of treated group / Median survival time of control group) x 100. Activity is considered significant if T/C % is ≥ 150%.
Signaling Pathways
Mechanism of Action and Downstream DNA Damage Response
Intoplicine exerts its cytotoxic effects by trapping both topoisomerase I (Top1) and topoisomerase II (Top2) in their "cleavable complex" state with DNA. This prevents the re-ligation of DNA strands, leading to an accumulation of single- and double-strand breaks. These DNA lesions are potent activators of the DNA Damage Response (DDR) pathway. The master kinases ATM (Ataxia Telangiectasia Mutated) and ATR (ATM and Rad3-related) are recruited to the sites of damage, initiating a signaling cascade that activates the tumor suppressor protein p53. Activated p53 then transcriptionally upregulates genes that mediate cell cycle arrest (e.g., p21) and apoptosis (e.g., BAX, PUMA), ultimately leading to the elimination of the cancer cell.
References
- 1. researchgate.net [researchgate.net]
- 2. Phase I trial of intoplicine (RP 60475) administered as a 72 h infusion every 3 weeks in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activity of intoplicine (RP60475), a new DNA topoisomerase I and II inhibitor, against human tumor colony-forming units in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. scispace.com [scispace.com]
- 6. Intoplicine (RP 60475) and its derivatives, a new class of antitumor agents inhibiting both topoisomerase I and II activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Intoplicine Dimesylate in Colon Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Intoplicine dimesylate (RP-60475) is a synthetic 7H-benzo[e]pyrido[4,3-b]indole derivative that has demonstrated antineoplastic activity in preclinical studies. Its primary mechanism of action is the dual inhibition of topoisomerase I and topoisomerase II, enzymes crucial for DNA replication and repair.[1] By stabilizing the enzyme-DNA cleavage complex, Intoplicine induces single- and double-strand DNA breaks, ultimately leading to cell cycle arrest and apoptosis. This unique dual-inhibitory action presents a promising strategy to overcome resistance mechanisms associated with single-target topoisomerase inhibitors.[2]
Data Presentation
Due to the limited availability of specific quantitative data for this compound in colon cancer cell lines, the following tables are presented as templates. Researchers can populate these tables with their own experimental data. For context, IC50 values for other topoisomerase inhibitors and cytotoxic agents in colon cancer cell lines are widely variable depending on the specific compound and cell line.
Table 1: Cytotoxicity of this compound in Colon Cancer Cell Lines (Template)
| Cell Line | IC50 (µM) after 48h Treatment | IC50 (µM) after 72h Treatment |
| HT-29 | User-defined | User-defined |
| SW620 | User-defined | User-defined |
| HCT-116 | User-defined | User-defined |
Table 2: Effect of this compound on Cell Cycle Distribution (Template)
| Cell Line | Treatment | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| HT-29 | Control (DMSO) | User-defined | User-defined | User-defined |
| Intoplicine (IC50) | User-defined | User-defined | User-defined | |
| SW620 | Control (DMSO) | User-defined | User-defined | User-defined |
| Intoplicine (IC50) | User-defined | User-defined | User-defined | |
| HCT-116 | Control (DMSO) | User-defined | User-defined | User-defined |
| Intoplicine (IC50) | User-defined | User-defined | User-defined |
Table 3: Apoptosis Induction by this compound (Template)
| Cell Line | Treatment | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| HT-29 | Control (DMSO) | User-defined | User-defined |
| Intoplicine (IC50) | User-defined | User-defined | |
| SW620 | Control (DMSO) | User-defined | User-defined |
| Intoplicine (IC50) | User-defined | User-defined | |
| HCT-116 | Control (DMSO) | User-defined | User-defined |
| Intoplicine (IC50) | User-defined | User-defined |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol determines the cytotoxic effect of this compound on colon cancer cell lines.
Materials:
-
Colon cancer cell lines (e.g., HT-29, SW620, HCT-116)
-
Complete growth medium (e.g., McCoy's 5A for HT-29, Leibovitz's L-15 for SW620, DMEM for HCT-116) with 10% FBS and 1% penicillin/streptomycin
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the prepared drug dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48 or 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of drug that inhibits cell growth by 50%).
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies the induction of apoptosis by this compound.
Materials:
-
Colon cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound at the predetermined IC50 concentration for 24, 48, or 72 hours. Include a vehicle control.
-
Harvest the cells (including floating cells in the medium) by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry within one hour.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol determines the effect of this compound on cell cycle progression.
Materials:
-
Colon cancer cell lines
-
This compound
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
70% ethanol
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound at the IC50 concentration for 24 or 48 hours.
-
Harvest the cells and wash with cold PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours (or overnight).
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the DNA content of the cells by flow cytometry.
-
Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Topoisomerase I and II Activity Assay (DNA Relaxation Assay)
This protocol assesses the inhibitory effect of this compound on topoisomerase I and II activity.
Materials:
-
Human Topoisomerase I and II enzymes
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Kinetoplast DNA (kDNA) for Topoisomerase II decatenation assay
-
Assay buffers and ATP (for Topoisomerase II)
-
This compound
-
Agarose gel electrophoresis system
-
DNA staining agent (e.g., Ethidium Bromide)
Procedure (Topoisomerase I):
-
Set up reaction mixtures containing supercoiled plasmid DNA, assay buffer, and varying concentrations of this compound.
-
Add Topoisomerase I to initiate the reaction.
-
Incubate at 37°C for 30 minutes.
-
Stop the reaction by adding a stop solution (e.g., containing SDS and proteinase K).
-
Analyze the DNA topology by agarose gel electrophoresis. Relaxed DNA will migrate slower than supercoiled DNA.
Procedure (Topoisomerase II):
-
Set up reaction mixtures containing kDNA or supercoiled plasmid DNA, assay buffer, ATP, and varying concentrations of this compound.
-
Add Topoisomerase II to start the reaction.
-
Incubate at 37°C for 30 minutes.
-
Stop the reaction and analyze the DNA by agarose gel electrophoresis. Decatenated minicircles from kDNA will enter the gel, while the catenated network will not.
Signaling Pathways
This compound's primary mechanism of inducing DNA damage through dual topoisomerase inhibition is expected to trigger several downstream signaling pathways that regulate cell fate. While specific studies on Intoplicine's effects on these pathways in colon cancer are limited, researchers can investigate the following key pathways known to be involved in the response to DNA damage and topoisomerase inhibition.
1. p53 Signaling Pathway: The tumor suppressor protein p53 is a critical regulator of the cellular response to DNA damage. Upon activation by DNA strand breaks, p53 can induce cell cycle arrest to allow for DNA repair or trigger apoptosis if the damage is irreparable. Investigating the phosphorylation and accumulation of p53, as well as the expression of its downstream targets like p21 (cell cycle arrest) and BAX (apoptosis), can elucidate the role of this pathway in Intoplicine's mechanism of action.
2. MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK, JNK, and p38, are involved in a wide range of cellular processes, including proliferation, differentiation, and apoptosis. DNA damage can activate JNK and p38 pathways, which are generally associated with pro-apoptotic signaling. The effect of Intoplicine on the phosphorylation status of key MAPK proteins should be examined.
3. PI3K/Akt Signaling Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a major survival pathway that is often hyperactivated in cancer. Inhibition of this pathway can sensitize cancer cells to chemotherapy. It is important to investigate whether Intoplicine treatment modulates the phosphorylation of Akt and its downstream targets, as this could have implications for combination therapies.
4. Apoptosis Pathway (Intrinsic and Extrinsic): Intoplicine-induced DNA damage is expected to primarily activate the intrinsic (mitochondrial) apoptosis pathway. This involves changes in the expression of Bcl-2 family proteins (e.g., an increased Bax/Bcl-2 ratio), leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent activation of caspase-9 and the executioner caspase-3. The cleavage of PARP is a hallmark of caspase-3 activation. The extrinsic pathway, initiated by death receptors, can also be investigated by examining the activation of caspase-8.
Conclusion
This compound, as a dual inhibitor of topoisomerases I and II, holds potential for the treatment of colon cancer. The protocols and information provided in these application notes offer a comprehensive guide for researchers to systematically evaluate its efficacy and elucidate its molecular mechanisms of action in relevant colon cancer cell line models. The generation of specific data using these methods will be crucial for the further development and potential clinical application of this compound.
References
- 1. Phase I trial of intoplicine (RP 60475) administered as a 72 h infusion every 3 weeks in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Investigational DNA topoisomerase I inhibitors for colorectal cancer: preclinical and early phase developments - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Experimental Use of Intoplicine in Lung Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Intoplicine (RP-60475) is a synthetic 7H-benzo[e]pyrido[4,3-b]indole derivative with a unique mechanism of action, positioning it as a compound of interest in oncology research.[1] It has demonstrated a broad spectrum of preclinical antitumor activity.[2] Unlike many chemotherapeutic agents that target a single enzyme, Intoplicine is a dual inhibitor, targeting both DNA topoisomerase I and topoisomerase II.[1][3] This dual-action mechanism may allow it to circumvent certain types of drug resistance that arise from the alteration of a single topoisomerase enzyme.[1][4] These application notes provide an overview and detailed protocols for the experimental use of Intoplicine in lung cancer cell line models.
Mechanism of Action: Dual Topoisomerase Inhibition
Intoplicine exerts its cytotoxic effects by poisoning both topoisomerase I (Topo I) and topoisomerase II (Topo II).[1] These enzymes are crucial for managing DNA topology during replication, transcription, and chromosome segregation.[5][6] Intoplicine intercalates into DNA and stabilizes the transient covalent complexes formed between the topoisomerases and DNA.[1] This action prevents the re-ligation of the DNA strands, leading to an accumulation of both single-strand breaks (mediated by Topo I) and double-strand breaks (mediated by Topo II).[1][5] The resulting DNA damage is substantial, triggering cell cycle arrest and activating apoptotic cell death pathways.[5][7]
Caption: Mechanism of Intoplicine as a dual inhibitor of Topoisomerase I and II.
Summary of In Vitro Efficacy
Quantitative data from preclinical studies demonstrate Intoplicine's activity against various human tumors, including non-small-cell lung cancer (NSCLC). The tables below summarize the reported efficacy.
Table 1: In Vitro Response of Human Tumor Colony-Forming Units to Intoplicine
| Exposure Type | Intoplicine Concentration | Tumor Type | Positive In Vitro Response Rate (%) | Citation |
|---|---|---|---|---|
| 1-hour | 10.0 µg/mL | Non-Small-Cell Lung | 69 | [3] |
| 1-hour | 10.0 µg/mL | Breast | 71 | [3] |
| 1-hour | 10.0 µg/mL | Ovarian | 45 | [3] |
| Continuous | 2.5 µg/mL | All Assessable Tumors | 71 | [3] |
| 1-hour | 2.5 µg/mL | All Assessable Tumors | 26 |[3] |
Table 2: DNA Damage Induced by Intoplicine in KB Cells
| Metric | Intoplicine Concentration for Max Effect | Damage Level (rad-equivalents) | Citation |
|---|
| Single-Strand Breaks (SSB) | 1 µM | ~220 |[1] |
Cellular Effects in Lung Cancer Models
Induction of Apoptosis
The accumulation of extensive DNA damage caused by topoisomerase inhibitors is a potent trigger for apoptosis (programmed cell death).[5][7] Studies on other topoisomerase inhibitors in lung cancer cell lines have shown that the induction of apoptosis is a key mechanism of their anticancer effect.[8] This process is often accompanied by the down-regulation of anti-apoptotic proteins like Bcl-2, shifting the cellular balance towards cell death.[8]
Caption: Simplified intrinsic apoptosis pathway initiated by Intoplicine.
Cell Cycle Arrest
DNA damage checkpoints are critical for maintaining genomic integrity. When significant DNA damage is detected, the cell cycle is halted to allow time for repair.[9] If the damage is irreparable, apoptosis is initiated. Topoisomerase inhibitors like topotecan have been shown to cause an accumulation of lung cancer cells in the S and G2/M phases of the cell cycle, which precedes apoptosis.[7]
Experimental Protocols
The following are detailed protocols for evaluating the effects of Intoplicine on lung cancer cell lines.
Caption: Standard workflow for assessing Intoplicine's effects in vitro.
Cell Culture and Maintenance
-
Cell Lines: Use human lung carcinoma cell lines such as A549 (NSCLC, adenocarcinoma) or NCI-H460 (NSCLC, large cell).
-
Culture Medium: Culture cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculture: Passage cells when they reach 80-90% confluency using Trypsin-EDTA to detach them.
Drug Preparation and Treatment
-
Stock Solution: Prepare a high-concentration stock solution of Intoplicine (e.g., 10 mM) in dimethyl sulfoxide (DMSO). Store aliquots at -20°C or -80°C, protected from light.
-
Working Solutions: On the day of the experiment, dilute the stock solution in a complete culture medium to achieve the desired final concentrations (e.g., 0.1 µM to 10 µM). Ensure the final DMSO concentration in the culture does not exceed 0.1% to avoid solvent-induced toxicity. A vehicle control (medium with 0.1% DMSO) must be included in all experiments.
Protocol: Cell Viability (MTT Assay)
-
Seeding: Seed 5,000-10,000 cells per well in a 96-well plate and allow them to adhere for 24 hours.
-
Treatment: Remove the medium and add 100 µL of fresh medium containing various concentrations of Intoplicine or vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control. Determine the IC₅₀ value (the concentration of drug that inhibits cell growth by 50%).
Protocol: Apoptosis Analysis (Annexin V/Propidium Iodide Staining)
-
Seeding & Treatment: Seed 2x10⁵ cells per well in a 6-well plate. After 24 hours, treat with Intoplicine at relevant concentrations (e.g., IC₅₀ and 2x IC₅₀) for 24 or 48 hours.
-
Cell Collection: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer and analyze the cells immediately using a flow cytometer. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Protocol: Cell Cycle Analysis
-
Seeding & Treatment: Follow the same procedure as for the apoptosis assay (Step 5.4.1).
-
Cell Collection & Fixation: Harvest cells, wash with PBS, and fix them in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove ethanol and wash with PBS. Resuspend the pellet in PBS containing 100 µg/mL RNase A and 50 µg/mL Propidium Iodide.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content of the cells using a flow cytometer. Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
Intoplicine presents a compelling profile for further investigation in lung cancer models. Its dual inhibitory action on topoisomerases I and II offers a potential strategy to overcome resistance to single-target agents.[1][4] The protocols outlined here provide a robust framework for researchers to characterize the cytotoxic, pro-apoptotic, and cell cycle-disrupting effects of Intoplicine, facilitating a deeper understanding of its therapeutic potential in lung cancer.
References
- 1. Dual topoisomerase I and II inhibition by intoplicine (RP-60475), a new antitumor agent in early clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Topoisomerase I/II inhibitor intoplicine administered as a 24 h infusion: phase I and pharmacologic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activity of intoplicine (RP60475), a new DNA topoisomerase I and II inhibitor, against human tumor colony-forming units in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]
- 6. Prospects of Topoisomerase Inhibitors as Promising Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell cycle disturbances and apoptosis induced by topotecan and gemcitabine on human lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Topoisomerase inhibitor-induced apoptosis accompanied by down-regulation of Bcl-2 in human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tumor Suppressors and Cell-Cycle Proteins in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Intoplicine Dimesylate: A Comprehensive Overview of its Pharmacokinetics and Therapeutic Action
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Intoplicine dimesylate (RP 60475; NSC 645008) is a novel antineoplastic agent belonging to the 7H-benzo[e]pyrido[4,3-b]indole class of compounds.[1][2] Its primary mechanism of action involves the dual inhibition of two essential enzymes involved in DNA replication and repair: topoisomerase I and topoisomerase II.[3][4] By stabilizing the transient "cleavable complex" formed between these enzymes and DNA, intoplicine induces DNA strand breaks, ultimately leading to cancer cell death.[2] Clinical investigations have primarily focused on its potential in treating various solid tumors.[1][2][5]
Pharmacokinetic studies from Phase I clinical trials have revealed that intoplicine exhibits a multi-phasic plasma concentration decay, typically bi- or triphasic.[1] A notable characteristic of intoplicine is its significant partitioning into red blood cells, which act as a substantial drug reservoir.[1][2] This leads to a considerably longer terminal half-life in whole blood compared to plasma. The pharmacokinetic profile of intoplicine has been shown to be linear across the dose ranges studied in early clinical trials, with both the maximum plasma concentration (Cmax) and the area under the plasma concentration versus time curve (AUC) increasing proportionally with the dose.[1][2]
Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of this compound as determined in Phase I clinical trials.
Table 1: Pharmacokinetic Parameters of Intoplicine in Plasma [1]
| Parameter | Value (Mean ± SEM) |
| Half-life α (t½α) | 0.04 ± 0.004 h |
| Half-life β (t½β) | 0.61 ± 0.13 h |
| Terminal Half-life (t½γ) | 19.4 ± 4.0 h |
| Mean Residence Time (MRT) | 11.3 ± 2.4 h |
| Total Plasma Clearance (CL) | 74 ± 5 L/h |
| Volume of Distribution β (Vβ) | 1982 ± 477 L |
| Volume of Distribution at Steady State (Vss) | 802 ± 188 L |
Data from a study with intoplicine administered as a 1-hour intravenous infusion at doses ranging from 12 to 360 mg/m².
Table 2: Pharmacokinetic Parameters of Intoplicine in Whole Blood [1]
| Parameter | Value (Mean ± SEM) |
| Half-life α (t½α) | 0.04 ± 0.01 h |
| Half-life β (t½β) | 0.94 ± 0.22 h |
| Terminal Half-life (t½γ) | 57.1 ± 6.6 h |
| Mean Residence Time (MRT) | 82.2 ± 9.9 h |
| Total Blood Clearance (CL) | 18 ± 3 L/h |
| Volume of Distribution β (Vβ) | 1188 ± 147 L |
| Volume of Distribution at Steady State (Vss) | 1163 ± 138 L |
Data from the same study as Table 1, highlighting the prolonged half-life in whole blood.
Table 3: Pharmacokinetics with 24-hour Infusion [5]
| Parameter | Value (Mean) |
| Terminal Half-life | 115 h |
This protracted terminal half-life was observed in a Phase I study where intoplicine was administered as a 24-hour continuous infusion.
Signaling Pathway and Experimental Workflows
The following diagrams illustrate the mechanism of action of intoplicine and a general workflow for its pharmacokinetic analysis.
References
- 1. Phase I and pharmacology study of intoplicine (RP 60475; NSC 645008), novel topoisomerase I and II inhibitor, in cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase I trial of intoplicine (RP 60475) administered as a 72 h infusion every 3 weeks in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Topoisomerase Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Topoisomerase I/II inhibitor intoplicine administered as a 24 h infusion: phase I and pharmacologic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Intoplicine Resistance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to Intoplicine in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line is showing reduced sensitivity to Intoplicine. What are the common mechanisms of resistance?
A1: Resistance to topoisomerase inhibitors like Intoplicine, which targets both topoisomerase I and II, can be multifactorial. The most common mechanisms include:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (ABCB1/MDR1) and Breast Cancer Resistance Protein (ABCG2/BCRP), can actively pump Intoplicine out of the cell, reducing its intracellular concentration.[1][2][3]
-
Alterations in Topoisomerase Enzymes:
-
Mutations: Point mutations in the TOP1 or TOP2 genes can alter the drug-binding site, making the enzyme insensitive to Intoplicine.[4]
-
Reduced Expression: Decreased levels of topoisomerase I or II protein mean there are fewer targets for Intoplicine to act upon.
-
Altered Localization: Changes in the cellular localization of the topoisomerase enzymes, for instance, from the nucleus to the cytoplasm, can prevent the drug from reaching its target.
-
-
Enhanced DNA Damage Repair: Upregulation of DNA repair pathways can efficiently repair the DNA strand breaks caused by Intoplicine before they can trigger cell death. Key pathways include those involving PARP, ATM, and XRCC1.[4]
-
Defects in Apoptotic Pathways: Alterations in apoptotic signaling pathways can make cells less prone to undergo programmed cell death, even in the presence of significant DNA damage.
-
Increased Glutathione (GSH) Levels: Elevated levels of the antioxidant glutathione can contribute to drug resistance by neutralizing reactive oxygen species (ROS) generated by drug treatment.[4]
Q2: How can I determine if my resistant cell line is overexpressing ABC transporters?
A2: You can assess ABC transporter expression and function through several methods:
-
Western Blotting: This is a standard technique to quantify the protein levels of ABCB1 and ABCG2 in your resistant cell line compared to the parental (sensitive) line.
-
qRT-PCR: Quantitative real-time PCR can be used to measure the mRNA expression levels of the ABCB1 and ABCG2 genes.
-
Flow Cytometry-based Efflux Assays: You can use fluorescent substrates of these transporters, such as Rhodamine 123 for ABCB1, to functionally assess their activity. A lower retention of the fluorescent dye in resistant cells compared to sensitive cells indicates increased efflux.
Q3: What strategies can I employ to overcome Intoplicine resistance in my cell line experiments?
A3: Several strategies can be tested to resensitize your cells to Intoplicine:
-
Combination Therapy with ABC Transporter Inhibitors: Co-administration of Intoplicine with inhibitors of ABC transporters can restore its intracellular concentration. Elacridar and Tariquidar are examples of potent inhibitors for both ABCB1 and ABCG2.[2][5]
-
Inhibition of DNA Repair Pathways: Combining Intoplicine with inhibitors of key DNA repair proteins, such as PARP inhibitors (e.g., Olaparib, Veliparib), can prevent the repair of DNA damage and enhance cytotoxicity.[6][7]
-
Modulation of Apoptotic Pathways: Using agents that promote apoptosis can lower the threshold for cell death in resistant cells.
-
Sequential Treatment: In some cases, resistance to a topoisomerase I/II inhibitor may increase sensitivity to other types of DNA damaging agents. Exploring sequential treatment regimens could be a viable strategy.[8]
Troubleshooting Guides
Problem: I am not seeing a synergistic effect when combining Intoplicine with an ABC transporter inhibitor.
| Possible Cause | Troubleshooting Step |
| Incorrect concentration of the inhibitor. | Perform a dose-response experiment for the ABC transporter inhibitor alone to determine its non-toxic concentration range in your cell line. Then, test a range of concentrations in combination with a fixed dose of Intoplicine. |
| The resistance mechanism is not primarily due to ABC transporter overexpression. | Investigate other potential resistance mechanisms, such as topoisomerase mutations or enhanced DNA repair, using the methods described in the FAQs. |
| The specific ABC transporter responsible for efflux is not targeted by the inhibitor. | Use multiple inhibitors with different specificities or confirm the expression of the target transporter (e.g., ABCB1, ABCG2) by Western blot. |
| Timing of drug addition is not optimal. | Experiment with different incubation times and sequences of drug addition (e.g., pre-incubation with the inhibitor before adding Intoplicine). |
Problem: My Western blot does not show a difference in topoisomerase I or II levels between my sensitive and resistant cell lines.
| Possible Cause | Troubleshooting Step |
| Resistance is due to a point mutation, not altered expression. | Sequence the TOP1 and TOP2 genes in your sensitive and resistant cell lines to identify potential mutations. |
| The antibody is not specific or effective. | Use a different, validated antibody against topoisomerase I and II. Run a positive control (e.g., a cell line known to express high levels of the protein). |
| Protein degradation during sample preparation. | Ensure that protease inhibitors are included in your lysis buffer and that samples are kept on ice. |
| Subcellular localization has changed. | Perform cellular fractionation followed by Western blotting to assess the levels of topoisomerase in the nuclear and cytoplasmic fractions. |
Data Presentation
Table 1: Example IC50 Values for Topoisomerase Inhibitors in Sensitive and Resistant Small Cell Lung Cancer (SCLC) Cell Lines
| Drug | Parental Cell Line (SCLC-R2) IC50 (nM) | Etoposide-Resistant Cell Line (SCLC-R2/Eto) IC50 (nM) | SN-38-Resistant Cell Line (SCLC-R2/SN) IC50 (nM) |
| Etoposide | 100 | 2500 | 120 |
| SN-38 | 2.5 | 3.0 | 80 |
Data is hypothetical and for illustrative purposes. Actual values will vary depending on the cell line and experimental conditions.
Table 2: Reversal of Resistance with ABC Transporter Inhibitors
| Cell Line | Drug | IC50 (nM) | Drug + Elacridar (1 µM) | Fold Reversal |
| SCLC-R2/Eto | Etoposide | 2500 | 150 | 16.7 |
| SCLC-R2/SN | SN-38 | 80 | 5 | 16 |
Data is hypothetical and for illustrative purposes.
Experimental Protocols
1. Cytotoxicity Assay (MTT Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of Intoplicine.
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment (e.g., 5,000 cells/well). Allow cells to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of Intoplicine in culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the drug concentration and determine the IC50 value using non-linear regression analysis.
2. Western Blot for ABCG2 Expression
-
Protein Extraction: Lyse sensitive and resistant cells in RIPA buffer supplemented with protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against ABCG2 overnight at 4°C. Also, probe a separate membrane or the same membrane after stripping with an antibody against a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the ABCG2 signal to the loading control to compare its expression between sensitive and resistant cells.
Visualizations
Caption: Key mechanisms contributing to Intoplicine resistance in cancer cells.
Caption: A logical workflow for investigating and overcoming Intoplicine resistance.
References
- 1. Mechanisms of Resistance to Topoisomerase Targeting - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Inhibitors of ABCB1 and ABCG2 overcame resistance to topoisomerase inhibitors in small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Inhibitors of ABCB1 and ABCG2 overcame resistance to topoisomerase inhibitors in small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting Topoisomerase I in the Era of Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of Topoisomerase (DNA) I (TOP1): DNA Damage Repair and Anticancer Therapy [mdpi.com]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Intoplicine Dimesylate Preclinical Safety Evaluation in Murine Models
Disclaimer: Publicly available literature does not contain specific studies detailing the dose-limiting toxicity of intoplicine dimesylate in mice. The following troubleshooting guides, FAQs, and protocols are based on general principles of preclinical toxicology for cytotoxic agents and the known class effects of topoisomerase inhibitors. Researchers should use this information as a guideline to design and execute their own specific studies to determine the maximum tolerated dose (MTD) and toxicity profile of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the expected mechanism of action for this compound?
A1: Intoplicine is a dual inhibitor of topoisomerase I and topoisomerase II. These enzymes are critical for relieving torsional stress in DNA during replication and transcription. By inhibiting these enzymes, intoplicine is expected to induce protein-linked DNA breaks, leading to cell cycle arrest and apoptosis in rapidly dividing cells.
Q2: What are the anticipated dose-limiting toxicities for a topoisomerase inhibitor like intoplicine in mice?
A2: While specific data for intoplicine in mice is unavailable, topoisomerase inhibitors commonly cause dose-limiting toxicities in tissues with high cell turnover. These may include:
-
Hematological Toxicity: Myelosuppression, leading to neutropenia, thrombocytopenia, and anemia.[1][2]
-
Gastrointestinal Toxicity: Diarrhea, weight loss, dehydration, and damage to the intestinal epithelium.[3][4]
-
General Clinical Signs: Lethargy, ruffled fur, and hunched posture.
It is noteworthy that in a phase I human trial, liver toxicity was the dose-limiting factor for intoplicine, with myelotoxicity being virtually absent.[5] However, this may not directly translate to murine models.
Q3: How do I determine a starting dose for a maximum tolerated dose (MTD) study in mice?
A3: A starting dose for an MTD study is typically a fraction of a dose that produces a pharmacological effect in in vitro studies or in vivo efficacy models. A common practice is to start with one-tenth of the mouse LD10 (the dose lethal to 10% of mice), if known from preliminary range-finding studies. If no prior data exists, a dose-escalation design starting with a very low dose is recommended.
Q4: What clinical observations should be monitored during an MTD study?
A4: Mice should be monitored at least once daily for a range of clinical signs. A scoring system can be implemented to quantify toxicity. Key parameters include:
-
Body Weight: A significant and sustained loss of body weight (e.g., >15-20%) is a common endpoint.
-
Clinical Score: This can include assessments of posture, activity level, fur condition, and signs of dehydration or distress.
-
Mortality and Morbidity: Record the number of deaths and animals requiring euthanasia due to excessive toxicity.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Rapid and severe weight loss (>20%) at the first dose level. | Starting dose is too high. | Halt the study. Redesign the experiment with a significantly lower starting dose. Consider a more gradual dose escalation scheme. |
| No observable toxicity at the highest planned dose. | The MTD is higher than the tested dose range. The compound may have a wide therapeutic index. | If the dose is already very high and further increases are not feasible due to formulation limitations, the MTD may be defined as the highest achievable dose. Ensure that drug exposure is confirmed via pharmacokinetic analysis. |
| High variability in toxicity between mice in the same dose group. | Inconsistent drug administration (e.g., intraperitoneal vs. subcutaneous injection). Biological variability within the mouse strain. | Refine administration technique to ensure consistency. Increase the number of animals per group to improve statistical power. |
| Unexpected signs of neurotoxicity (e.g., seizures, ataxia). | Off-target effects of the compound. | Document all neurological signs carefully. Consider including a functional observational battery in the study protocol. The dose-limiting toxicity may be neurological rather than hematological or gastrointestinal. |
| Delayed toxicity observed after the initial monitoring period. | The compound may have a long half-life or delayed mechanism of toxicity. | Extend the observation period beyond the typical 7-14 days to capture any delayed adverse effects. |
Quantitative Data Summary
The following tables are templates for researchers to summarize their findings from an MTD study of this compound.
Table 1: Dose Escalation and Observed Mortality
| Dose Group (mg/kg) | Number of Mice | Number of Deaths | Day of Death |
| Vehicle Control | |||
| Dose 1 | |||
| Dose 2 | |||
| Dose 3 | |||
| ... |
Table 2: Summary of Dose-Limiting Toxicities (DLTs)
| Dose (mg/kg) | Mean Body Weight Loss (%) | Key Clinical Signs | Hematological Findings (e.g., Nadir Neutrophil Count) | Gastrointestinal Findings (e.g., Diarrhea Score) | DLT Observed (Yes/No) |
| Vehicle | |||||
| Dose 1 | |||||
| Dose 2 | |||||
| Dose 3 | |||||
| ... |
Experimental Protocols
Protocol: Determination of Maximum Tolerated Dose (MTD) of this compound in Mice
-
Animal Model: Select a single mouse strain (e.g., BALB/c or C57BL/6) of a specific age and sex.
-
Housing: House mice in a controlled environment with a standard light-dark cycle and ad libitum access to food and water.
-
Drug Formulation: Prepare this compound in a sterile, appropriate vehicle. The formulation should be stable and suitable for the chosen route of administration (e.g., intraperitoneal, intravenous).
-
Dose Escalation:
-
Establish dose levels based on preliminary range-finding studies or in vitro data.
-
Assign a cohort of mice (e.g., n=3-5 per group) to each dose level, including a vehicle control group.
-
Administer the drug as a single dose.
-
-
Monitoring:
-
Record body weight and clinical signs daily for at least 14 days.
-
Define humane endpoints (e.g., >20% body weight loss, severe clinical signs) at which animals will be euthanized.
-
-
Data Collection:
-
At the end of the study or at the time of euthanasia, collect blood samples for complete blood counts and serum chemistry.
-
Perform a gross necropsy and collect major organs for histopathological analysis.
-
-
MTD Definition: The MTD is defined as the highest dose that does not cause mortality, irreversible morbidity, or other unacceptable toxicities (such as >20% body weight loss from which the animal does not recover).
Visualizations
Caption: Workflow for MTD determination.
Caption: Topoisomerase inhibitor pathway.
References
- 1. pharmidex.com [pharmidex.com]
- 2. researchgate.net [researchgate.net]
- 3. A systematic investigation of the maximum tolerated dose of cytotoxic chemotherapy with and without supportive care in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Toxicology Evaluation of Drugs Administered via Uncommon Routes: Intranasal, Intraocular, Intrathecal/Intraspinal and Intra-Articular - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of maximum tolerated dose and toxicity of Inauhzin in mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Aqueous Solubility of Intoplicine Dimesylate
This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with the aqueous solubility of Intoplicine dimesylate. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aqueous solubility a significant issue?
This compound is an antitumor agent that acts as a dual inhibitor of DNA topoisomerases I and II.[1][2] Like many potent small molecule drugs, its efficacy can be limited by poor aqueous solubility. This property can impede the development of suitable formulations for both in vitro and in vivo studies, potentially affecting bioavailability and therapeutic outcomes.
Q2: What are the initial strategies for dissolving this compound for laboratory experiments?
For initial in vitro assays, a common approach is to first dissolve the compound in an organic solvent like dimethyl sulfoxide (DMSO) to create a concentrated stock solution. This stock is then diluted into an aqueous buffer for the experiment. However, it is crucial to keep the final DMSO concentration low (typically below 0.5%) to prevent solvent-induced artifacts. For in vivo studies, formulations often involve cosolvents like PEG300 and solubilizing agents such as SBE-β-CD.[1]
Q3: What are some established techniques to enhance the solubility of poorly soluble drugs like Intoplicine?
Several techniques are available to improve the aqueous solubility of drug candidates.[3][4][5][6] These can be broadly categorized as:
-
Physical Modifications: Methods like particle size reduction (micronization, nanosuspension) and creating amorphous solid dispersions.[4][5]
-
Chemical Modifications: Strategies such as pH adjustment, salt formation, and derivatization.[3][5]
-
Use of Excipients: Employing agents like cosolvents, surfactants, and complexing agents such as cyclodextrins.[3][5]
Troubleshooting Guides
This section addresses specific problems that may arise during your experiments and offers targeted solutions.
Issue 1: this compound precipitates when I dilute my DMSO stock solution into an aqueous medium.
This is a frequent challenge caused by the sharp decrease in solvent polarity upon dilution, leading to the drug crashing out of solution.
-
Troubleshooting Steps:
-
Optimize Cosolvent Percentage: Carefully determine the highest concentration of your cosolvent (e.g., DMSO) that your experimental system can tolerate without affecting the results.
-
Utilize a Surfactant: Incorporating a small amount of a biocompatible surfactant, such as Tween-80, can help maintain the drug's solubility in the aqueous phase.[1]
-
Explore Cyclodextrin Complexation: Cyclodextrins are effective solubilizing agents that form inclusion complexes with hydrophobic drug molecules, increasing their aqueous solubility.[7][8][9] A formulation using SBE-β-CD has been noted for Intoplicine.[1]
-
Issue 2: I am unable to achieve a high enough concentration of this compound in an aqueous vehicle for my in vivo animal studies.
High concentrations of organic solvents are often unsuitable for in vivo research due to potential toxicity.
-
Troubleshooting Steps:
-
pH Adjustment: Investigate the pH-solubility profile of this compound. For basic compounds, solubility generally increases as the pH of the solution decreases.[10] However, you must also confirm the stability of the compound at the optimal pH.
-
Cyclodextrin Formulations: Screen various types of cyclodextrins (e.g., HP-β-CD, SBE-β-CD) to identify the most effective one for complexation.[7][11] Phase solubility studies are essential to determine the optimal drug-to-cyclodextrin ratio.[12][13][14]
-
Co-solvency: Employ a mixture of biocompatible cosolvents. A known formulation for Intoplicine includes a combination of DMSO, PEG300, and Tween-80 in a saline solution.[1]
-
Experimental Protocols
Protocol 1: Determining the pH-Solubility Profile
This protocol is used to understand how pH affects the solubility of this compound.
-
Methodology:
-
Prepare a set of aqueous buffers covering a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8, 7.4).[15][16]
-
Add an excess amount of this compound powder to a fixed volume of each buffer in triplicate.
-
Agitate the samples at a constant temperature (e.g., 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[15][17]
-
After equilibration, separate the undissolved solid from the solution by filtration or centrifugation.
-
Accurately quantify the concentration of dissolved this compound in the clear supernatant/filtrate using a validated analytical method, such as HPLC.
-
Plot the solubility of the compound against the corresponding pH of each buffer.
-
Protocol 2: Phase Solubility Study for Cyclodextrin-Mediated Solubilization
This protocol helps to evaluate the solubilizing effect of cyclodextrins and determine the stoichiometry of the inclusion complex.
-
Methodology:
-
Prepare a series of aqueous solutions with increasing concentrations of a selected cyclodextrin (e.g., 0-20 mM HP-β-CD).[13]
-
Add an excess amount of this compound to each cyclodextrin solution.
-
Place the samples in a shaking water bath at a constant temperature (e.g., 25 °C or 37 °C) and agitate until equilibrium is reached (typically 48-72 hours).[12][13]
-
Filter the suspensions to remove any undissolved drug.
-
Analyze the filtrate to determine the concentration of dissolved this compound using a suitable analytical technique (e.g., UV-Vis spectrophotometry or HPLC).[18]
-
Construct a phase solubility diagram by plotting the molar concentration of dissolved this compound against the molar concentration of the cyclodextrin.[18]
-
Data Presentation
Table 1: Comparative Solubility of this compound in Various Aqueous Vehicles
| Vehicle Composition | Excipient Concentration | Measured Solubility (µg/mL) | Fold Increase vs. Water |
| Deionized Water | - | Insert Data | 1.0 |
| Phosphate-Buffered Saline (pH 7.4) | - | Insert Data | Calculate |
| 10% DMSO / 90% Saline | 10% v/v | Insert Data | Calculate |
| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | See components | Insert Data | Calculate |
| 10% DMSO / 90% (20% SBE-β-CD in Saline) | See components | Insert Data | Calculate |
Note: This table should be populated with your experimentally determined values.
Visualizations
Caption: Troubleshooting pathways for this compound precipitation.
Caption: Mechanism of solubility enhancement by cyclodextrin complexation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Intoplicine (dimesylate) - Nordic Biosite [nordicbiosite.com]
- 3. researchgate.net [researchgate.net]
- 4. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpbr.in [ijpbr.in]
- 6. brieflands.com [brieflands.com]
- 7. touroscholar.touro.edu [touroscholar.touro.edu]
- 8. ijpsr.com [ijpsr.com]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. pharmatutor.org [pharmatutor.org]
- 11. scienceasia.org [scienceasia.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. Phase solubility studies and stability of cholesterol/β-cyclodextrin inclusion complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. who.int [who.int]
- 16. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 17. ugcmoocs.inflibnet.ac.in [ugcmoocs.inflibnet.ac.in]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Intoplicine Dimesylate Stability and Degradation
Disclaimer: Detailed stability and degradation pathway information for Intoplicine dimesylate is not extensively available in public literature. This guide provides a comprehensive framework based on established principles of pharmaceutical stability testing, as outlined by ICH guidelines. It is intended to assist researchers in designing, executing, and troubleshooting their own stability studies for this compound or similar novel chemical entities.
Frequently Asked Questions (FAQs)
Q1: What is a forced degradation study and why is it necessary for a compound like this compound?
A forced degradation study, or stress testing, is a process where a drug substance is intentionally exposed to conditions more severe than accelerated stability testing.[1] The purpose is to identify the likely degradation products, understand the degradation pathways, and establish the intrinsic stability of the molecule.[1][2] This is a regulatory requirement and a scientific necessity to develop and validate a stability-indicating analytical method, which is crucial for ensuring the safety and efficacy of the final drug product.[2]
Q2: What are the typical stress conditions applied in a forced degradation study?
According to International Council for Harmonisation (ICH) guidelines, stress testing should include the effects of:
-
Acid and Base Hydrolysis: To evaluate susceptibility to degradation in acidic and basic environments.
-
Oxidation: To assess the impact of oxidative stress.
-
Heat (Thermal Stress): To determine the effect of high temperatures on the compound's stability.
-
Photolysis: To evaluate degradation upon exposure to light.[2][3]
-
Humidity: Often studied in conjunction with heat for solid-state stability.[4]
Q3: How much degradation should I aim for in my experiments?
The generally accepted range for degradation is between 5% and 20%.[5][6] The goal is to generate a sufficient amount of degradation products for detection and characterization without degrading the sample so extensively that it leads to non-representative secondary degradation products.[7][8] If you observe little to no degradation, you should ensure the stress conditions were more extreme than those for accelerated stability testing before concluding the molecule is highly stable.[7]
Q4: At what stage of drug development should forced degradation studies be performed?
It is most beneficial to conduct these studies early in the development process, such as during preclinical or Phase I clinical trials.[7] Early data can inform the manufacturing process, aid in the development of stable formulations, and ensure the proper selection of stability-indicating analytical methods, preventing delays in later stages.[6][7] However, FDA guidance allows for these studies to be performed as late as Phase III.[1]
Q5: What is "mass balance" in the context of a stability study?
Mass balance is a critical component of a forced degradation study that demonstrates the accountability of the drug substance and its degradation products.[6] It involves reconciling the decrease in the assay value of the active pharmaceutical ingredient (API) with the increase in the amount of observed degradation products. A good mass balance provides confidence that the analytical method is capable of detecting all major degradants.[6]
Troubleshooting Guide for HPLC Analysis
This guide addresses common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of stability samples.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Changes in Retention Time | 1. Mobile phase composition has changed (e.g., evaporation of a volatile component).2. Inconsistent temperature.3. Column aging or contamination.4. pH of the mobile phase is not properly controlled for ionizable analytes. | 1. Prepare fresh mobile phase. Keep solvent reservoirs covered.[9]2. Use a column oven to maintain a constant temperature.[9]3. Flush the column with a strong solvent. If the problem persists, use a guard column or replace the analytical column.[10]4. Ensure the mobile phase is adequately buffered. A small change in pH can cause significant shifts.[10] |
| Broad or Tailing Peaks | 1. Column contamination or deterioration.2. Sample overload.3. Incompatibility between the sample solvent and the mobile phase.4. Extra-column band broadening (e.g., excessive tubing length). | 1. Clean the column with appropriate solvents or replace it. Check for voids at the column inlet.[11]2. Reduce the injection volume or sample concentration.[11]3. Whenever possible, dissolve the sample in the mobile phase.[9]4. Minimize the length and diameter of tubing between the injector, column, and detector. |
| Split Peaks | 1. Column inlet is partially blocked or has a void.2. Sample solvent is too strong, causing the analyte to move through the column front unevenly.3. Contamination on the column frit. | 1. Reverse-flush the column. If this fails, replace the column.[12]2. Dilute the sample in the mobile phase or a weaker solvent.[11]3. Filter all samples and mobile phases. Use an in-line filter or guard column.[11] |
| Baseline Drift or Noise | 1. Contaminated mobile phase or detector cell.2. Air bubbles in the system.3. Leaks in the pump or fittings.4. Inconsistent mobile phase mixing. | 1. Use high-purity (HPLC grade) solvents. Flush the system and detector cell.[13]2. Degas the mobile phase thoroughly.[10]3. Inspect the system for loose fittings or worn pump seals and replace them as needed.[9]4. If using a gradient, check the proportioning valves. For isocratic methods, consider pre-mixing the mobile phase.[10] |
Data Presentation
Use the following template to systematically record and present your forced degradation data.
Table 1: Summary of Forced Degradation Results for this compound
| Stress Condition | Parameters | Time (hours) | % Assay of Intoplicine | % Degradation | No. of Degradants | Major Degradant(s) (RT & % Area) | Mass Balance (%) |
| Control | In Mobile Phase, RT | 24 | 100.0 | 0.0 | 0 | - | 100.0 |
| Acid Hydrolysis | 0.1 M HCl, 60°C | 24 | |||||
| Base Hydrolysis | 0.1 M NaOH, RT | 8 | |||||
| Oxidative | 3% H₂O₂, RT | 24 | |||||
| Thermal (Solid) | 80°C | 48 | |||||
| Thermal (Solution) | 60°C | 48 | |||||
| Photolytic (Solid) | ICH Option 2 | - | |||||
| Photolytic (Solution) | ICH Option 2 | - |
RT = Retention Time
Experimental Protocols
The following are generalized protocols for conducting forced degradation studies. The specific concentrations, temperatures, and durations should be adjusted to achieve the target degradation of 5-20%.
Acid/Base Hydrolysis
-
Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent.
-
Acid Stress: Add an equal volume of 0.2 M HCl to the stock solution to achieve a final acid concentration of 0.1 M.
-
Base Stress: In a separate vial, add an equal volume of 0.2 M NaOH to the stock solution to achieve a final base concentration of 0.1 M.
-
Incubation: Incubate the samples at room temperature or an elevated temperature (e.g., 60°C). Withdraw aliquots at specified time points (e.g., 2, 4, 8, 24 hours).
-
Neutralization & Analysis: Before analysis, neutralize the aliquots (base for the acid sample, acid for the base sample). Dilute with mobile phase to an appropriate concentration and analyze by HPLC.
-
Note: If degradation is too rapid or too slow, adjust the acid/base concentration (from 0.01 M to 1 M) or temperature accordingly.
Oxidative Degradation
-
Preparation: Prepare a stock solution of this compound.
-
Stress Application: Add an appropriate volume of hydrogen peroxide (H₂O₂) to the solution to achieve a final concentration of ~3%.
-
Incubation: Store the sample at room temperature, protected from light.
-
Analysis: Withdraw aliquots at specified time points, dilute with mobile phase, and analyze by HPLC.
Photolytic Degradation
-
Sample Preparation: Prepare samples of this compound in both solid form and in solution (e.g., in water or another transparent solvent). Place them in chemically inert, transparent containers.
-
Control Sample: Prepare a corresponding set of samples, wrapped in aluminum foil to serve as dark controls.
-
Exposure: Expose the samples to a light source that conforms to ICH Q1B guidelines. The exposure should be for a minimum of 1.2 million lux hours (visible) and 200 watt hours/square meter (UVA).[1]
-
Analysis: After the exposure period, dissolve (if solid) and dilute the samples and their corresponding dark controls for HPLC analysis.
Thermal Degradation
-
Solid State: Place the solid drug substance in a vial and store it in a temperature-controlled oven at an elevated temperature (e.g., 60°C or 80°C) with or without controlled humidity.
-
Solution State: Prepare a solution of the drug substance and store it in a temperature-controlled oven.
-
Analysis: At various time points, withdraw samples. For the solid sample, dissolve a weighed amount in a suitable solvent. Dilute all samples as needed for HPLC analysis.
Visualizations
Below are diagrams illustrating key workflows and concepts in stability testing.
Caption: General workflow for a forced degradation study.
Caption: Conceptual diagram of potential degradation pathways.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Forced Degradation Testing | SGS Hong Kong, China [sgs.com]
- 3. ijcrt.org [ijcrt.org]
- 4. Navigating the Challenges of Stability Testing | Pharmacy Prof Dvpt [ce.pharmacy.wisc.edu]
- 5. resolvemass.ca [resolvemass.ca]
- 6. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 7. lubrizolcdmo.com [lubrizolcdmo.com]
- 8. biopharminternational.com [biopharminternational.com]
- 9. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. ijsdr.org [ijsdr.org]
- 12. ijnrd.org [ijnrd.org]
- 13. HPLC Troubleshooting Guide [sigmaaldrich.com]
Troubleshooting inconsistent results in Intoplicine experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Intoplicine. The information is presented in a question-and-answer format to directly address common issues encountered during in vitro experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My dose-response curve for Intoplicine is bell-shaped, with higher concentrations showing less activity. Is this expected?
A1: Yes, a bell-shaped or biphasic dose-response curve is a known characteristic of Intoplicine.[1] This phenomenon is attributed to its dual mechanism of action. At lower concentrations, Intoplicine effectively traps topoisomerase I and II-DNA cleavage complexes, leading to DNA strand breaks and cytotoxicity. However, at higher concentrations (typically above 1 µM), the DNA-intercalating activity of Intoplicine may become dominant, which can interfere with the formation of the cleavage complexes, resulting in a decrease in observed DNA damage and cytotoxicity.[1] When designing experiments, it is crucial to use a wide range of concentrations, including lower doses, to accurately determine the optimal effective concentration and to avoid misinterpreting the compound's potency.
Q2: I am observing significant variability in my cytotoxicity (e.g., MTT, XTT) assay results between experiments. What are the potential causes?
A2: Inconsistent results in cytotoxicity assays can arise from several factors. Here is a troubleshooting guide to help you identify the source of the variability:
-
Cell-Based Factors:
-
Cell Density: Ensure consistent cell seeding density across all wells and plates. Overly confluent or sparse cultures can respond differently to drug treatment.
-
Cell Line Integrity: Use cell lines with a low passage number and regularly test for mycoplasma contamination. Genetic drift in high-passage cells can alter drug sensitivity.
-
Cell Health: Ensure cells are healthy and in the logarithmic growth phase at the time of treatment. Stressed cells may exhibit altered sensitivity.
-
-
Compound-Related Factors:
-
Solubility and Stability: Intoplicine, like many small molecules, may have limited solubility in aqueous media. Ensure the compound is fully dissolved in your stock solution (e.g., in DMSO) and that the final concentration of the solvent in the culture medium is consistent and non-toxic to the cells. It is also important to consider the stability of Intoplicine in your culture medium over the duration of the experiment.
-
Drug Concentration: As mentioned in Q1, the bell-shaped dose-response necessitates careful selection and preparation of drug dilutions. Small errors in dilution at the peak of the curve can lead to large variations in effect.
-
-
Assay-Specific Factors:
-
Incubation Time: Use a consistent incubation time for both drug treatment and the final assay reagent (e.g., MTT).
-
Reagent Preparation: Prepare assay reagents fresh and ensure they are properly stored.
-
Plate Reader Settings: Use consistent settings on your plate reader, including the wavelength and any shaking parameters.
-
Q3: My cell cycle analysis results after Intoplicine treatment are not showing a clear arrest at a specific phase.
A3: Intoplicine's dual inhibition of topoisomerase I and II can lead to complex effects on the cell cycle, often resulting in a G2/M phase arrest. If you are not observing a clear arrest, consider the following:
-
Concentration and Time Dependence: The induction of cell cycle arrest is both concentration- and time-dependent. You may need to perform a time-course experiment (e.g., 12, 24, 48 hours) and test a range of Intoplicine concentrations to identify the optimal conditions for observing a robust cell cycle block.
-
Cell Line Specificity: The cellular response to topoisomerase inhibitors can vary significantly between different cell lines. Some cell lines may be more prone to apoptosis rather than a sustained cell cycle arrest.
-
Protocol Optimization: Ensure your cell fixation and staining protocol is optimized for your cell type. Incomplete fixation or inadequate RNase treatment can lead to poor histogram resolution.
Q4: I am having trouble with the topoisomerase II inhibition assay. What are some common pitfalls?
A4: Topoisomerase II assays, such as the kDNA decatenation assay, require careful execution. Here are some troubleshooting tips:
-
Enzyme Activity: Ensure your purified topoisomerase II enzyme is active. Include a positive control (e.g., etoposide) and a no-enzyme control in your experiment.
-
ATP Requirement: Topoisomerase II activity is ATP-dependent. Make sure your reaction buffer contains the correct concentration of ATP and that the ATP stock has not degraded.
-
Reaction Conditions: Optimal temperature (usually 37°C) and incubation time are critical. Deviations can lead to reduced or no enzyme activity.
-
Gel Electrophoresis: Use the appropriate agarose concentration and running conditions to resolve the catenated and decatenated DNA species.
Data Presentation
In Vitro Activity of Intoplicine
| Tumor Type | Assay | Concentration | Exposure Time | Response Rate |
| Breast Cancer | Human Tumor Cloning Assay | 10.0 µg/mL | 1 hour | 71% |
| Non-Small-Cell Lung Cancer | Human Tumor Cloning Assay | 10.0 µg/mL | 1 hour | 69% |
| Ovarian Cancer | Human Tumor Cloning Assay | 10.0 µg/mL | 1 hour | 45% |
| Various Solid Tumors | Human Tumor Cloning Assay | 2.5 µg/mL | 1 hour | 26% |
| Various Solid Tumors | Human Tumor Cloning Assay | 10.0 µg/mL | 1 hour | 54% |
| Various Solid Tumors | Human Tumor Cloning Assay | 0.25 µg/mL | Continuous | 16% |
| Various Solid Tumors | Human Tumor Cloning Assay | 2.5 µg/mL | Continuous | 71% |
Data summarized from a study using a human tumor soft-agar cloning assay. A positive response was defined as a colony-forming unit count in drug-treated samples of 50% or less than that of control samples.[2]
Pharmacokinetic Parameters of Intoplicine in Clinical Trials
| Parameter | Value (mean ± SEM) | Dosing Schedule |
| Terminal Half-life (t½) | 19.4 ± 4.0 hours | 1-hour IV infusion |
| Total Plasma Clearance (CL) | 74 ± 5 L/h | 1-hour IV infusion |
| Volume of Distribution (Vss) | 802 ± 188 L | 1-hour IV infusion |
| Terminal Half-life (t½) | 115 hours (mean) | 24-hour continuous infusion |
Data from Phase I clinical trials in patients with solid tumors.[3][4]
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of Intoplicine in culture medium. Remove the old medium from the wells and add the Intoplicine-containing medium. Include vehicle-only (e.g., DMSO) controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot the dose-response curve to determine the IC50 value.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment: Culture cells in 6-well plates and treat with various concentrations of Intoplicine for the desired duration (e.g., 24 hours).
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension and wash the cell pellet with ice-cold PBS.
-
Fixation: Resuspend the cells in ice-cold 70% ethanol while gently vortexing to prevent clumping. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Use appropriate software to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
References
Technical Support Center: Enhancing the Bioavailability of Intoplicine Dimesylate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the bioavailability of Intoplicine dimesylate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an antitumor agent belonging to the 7H-benzo[e]pyrido[4,3-b]indole series. Its primary mechanism of action is the inhibition of both DNA topoisomerase I and topoisomerase II.[1] By binding strongly to DNA, it interferes with the enzymes' functions of cutting and religating the DNA backbone, which is crucial for DNA replication and transcription. This leads to the accumulation of DNA strand breaks and ultimately, cancer cell death.
Q2: What are the main challenges associated with the bioavailability of this compound?
Q3: What are some promising formulation strategies to enhance the bioavailability of this compound?
Several formulation strategies can be employed to overcome the solubility and bioavailability challenges of this compound. These include:
-
Nanoparticle Formulations: Encapsulating this compound into polymeric nanoparticles can improve its solubility and dissolution rate. Techniques like nanoprecipitation are suitable for hydrophobic drugs.
-
Liposomal Formulations: Liposomes, which are vesicles composed of lipid bilayers, can encapsulate hydrophobic drugs like this compound within their lipid layers, enhancing their stability and facilitating their transport across biological membranes.
-
Lipid-Based Drug Delivery Systems: Formulations using oils, surfactants, and co-solvents can improve the solubilization of poorly water-soluble drugs in the gastrointestinal tract.
Troubleshooting Guides
Nanoparticle Formulation (Nanoprecipitation Method)
Issue: Low drug entrapment efficiency.
-
Possible Cause 1: Poor solubility of this compound in the chosen organic solvent.
-
Solution: Ensure complete dissolution of this compound in the organic solvent (e.g., acetone, THF) before adding it to the anti-solvent. Gentle heating or sonication may aid dissolution.
-
-
Possible Cause 2: High drug-to-polymer ratio.
-
Solution: Optimize the ratio of this compound to the polymer (e.g., PLGA, PCL). A lower drug-to-polymer ratio often leads to higher entrapment efficiency.
-
-
Possible Cause 3: Rapid drug precipitation before nanoparticle formation.
-
Solution: Control the rate of addition of the organic phase to the aqueous anti-solvent. A slower, controlled addition rate can promote more efficient encapsulation.
-
Issue: Large or aggregated nanoparticles.
-
Possible Cause 1: Inadequate stabilizer concentration.
-
Solution: Ensure a sufficient concentration of a suitable stabilizer (e.g., Poloxamer 188, PVA) in the aqueous phase to prevent particle aggregation.
-
-
Possible Cause 2: High polymer concentration.
-
Solution: A higher concentration of the polymer in the organic phase can lead to the formation of larger particles. Experiment with lower polymer concentrations.
-
-
Possible Cause 3: Inefficient mixing.
-
Solution: Use a high stirring speed during the addition of the organic phase to the anti-solvent to ensure rapid and uniform mixing, which favors the formation of smaller nanoparticles.
-
Liposomal Formulation (Thin-Film Hydration Method)
Issue: Low drug encapsulation efficiency.
-
Possible Cause 1: Incomplete dissolution of this compound with lipids.
-
Solution: Ensure that both the lipids (e.g., soy phosphatidylcholine, cholesterol) and this compound are fully dissolved in the organic solvent (e.g., chloroform, methanol) to form a clear solution before evaporation.
-
-
Possible Cause 2: Suboptimal lipid composition.
-
Solution: The ratio of different lipids, particularly the inclusion of cholesterol, can affect the stability and drug retention of the liposomes. Optimize the lipid molar ratios.
-
-
Possible Cause 3: Inefficient hydration.
-
Solution: Hydrate the lipid film at a temperature above the phase transition temperature (Tc) of the lipids. Ensure vigorous agitation (e.g., vortexing, sonication) during hydration to facilitate the formation of multilamellar vesicles that encapsulate the drug.
-
Issue: Heterogeneous liposome size distribution.
-
Possible Cause 1: Incomplete formation of a thin lipid film.
-
Solution: Ensure the organic solvent is completely removed under vacuum to form a thin, uniform lipid film on the wall of the round-bottom flask. A thick or uneven film can lead to the formation of large, heterogeneous liposomes.
-
-
Possible Cause 2: Lack of post-formation processing.
-
Solution: To obtain a more uniform size distribution, subject the prepared liposomes to sonication (probe or bath) or extrusion through polycarbonate membranes with defined pore sizes.
-
In Vitro Drug Release Assay (Dialysis Bag Method)
Issue: Burst release of the drug.
-
Possible Cause 1: A significant portion of the drug is adsorbed on the surface of the nanoparticles/liposomes.
-
Solution: This may be inherent to the formulation. Ensure that the initial time points of the release study are frequent enough to capture this initial rapid release phase accurately.
-
-
Possible Cause 2: Instability of the formulation in the release medium.
-
Solution: Evaluate the stability of your nanoparticles or liposomes in the chosen release medium (e.g., phosphate-buffered saline, pH 7.4). If the formulation is unstable, it may rapidly release the drug.
-
Issue: No or very slow drug release.
-
Possible Cause 1: The dialysis membrane is not permeable to the drug.
-
Solution: Ensure the molecular weight cut-off (MWCO) of the dialysis membrane is appropriate for allowing the free drug to pass through while retaining the nanoparticles or liposomes.
-
-
Possible Cause 2: Poor solubility of the drug in the release medium.
-
Solution: To maintain sink conditions, the release medium should be able to solubilize the released drug. The addition of a small percentage of a surfactant (e.g., Tween 80) to the release medium can help.
-
-
Possible Cause 3: The drug is very strongly entrapped within the carrier.
-
Solution: This might be a characteristic of a very stable formulation. The release study may need to be conducted over a longer period to observe significant drug release.
-
Data Presentation
Table 1: Solubility of this compound in Different Solvents
| Solvent System | Solubility |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2 mg/mL |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2 mg/mL |
| 10% DMSO, 90% Corn Oil | ≥ 2 mg/mL |
Data obtained from a commercial supplier and should be considered as a reference.[2]
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Nanoparticles by Nanoprecipitation
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Acetone (organic solvent)
-
Poloxamer 188 (stabilizer)
-
Deionized water (anti-solvent)
-
Magnetic stirrer
-
Centrifuge
Method:
-
Organic Phase Preparation: Dissolve a specific amount of this compound and PLGA in acetone. Ensure complete dissolution.
-
Aqueous Phase Preparation: Dissolve Poloxamer 188 in deionized water to form the stabilizer solution.
-
Nanoprecipitation: Add the organic phase dropwise into the aqueous phase under constant magnetic stirring at a controlled speed.
-
Solvent Evaporation: Continue stirring the resulting suspension for several hours at room temperature to allow for the complete evaporation of acetone.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension at a high speed (e.g., 15,000 rpm) for a specified time (e.g., 30 minutes).
-
Washing: Discard the supernatant and resuspend the nanoparticle pellet in deionized water. Repeat the centrifugation and resuspension steps twice to remove any unencapsulated drug and excess stabilizer.
-
Final Product: Resuspend the final nanoparticle pellet in a suitable aqueous medium for characterization or lyophilize for long-term storage.
Protocol 2: Preparation of this compound-Loaded Liposomes by Thin-Film Hydration
Materials:
-
This compound
-
Soy phosphatidylcholine (SPC)
-
Cholesterol
-
Chloroform and Methanol (organic solvent mixture)
-
Phosphate-buffered saline (PBS), pH 7.4 (hydration medium)
-
Rotary evaporator
-
Probe sonicator or extruder
Method:
-
Lipid Film Formation: Dissolve this compound, SPC, and cholesterol in a mixture of chloroform and methanol in a round-bottom flask.
-
Solvent Evaporation: Attach the flask to a rotary evaporator and evaporate the organic solvents under reduced pressure at a temperature above the lipid phase transition temperature to form a thin, uniform lipid film on the inner surface of the flask.
-
Drying: Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.
-
Hydration: Add PBS (pH 7.4) to the flask and hydrate the lipid film by rotating the flask at a temperature above the lipid phase transition temperature for a specified time. This will form multilamellar vesicles (MLVs).
-
Size Reduction: To obtain smaller, more uniform liposomes (unilamellar vesicles), sonicate the MLV suspension using a probe sonicator or extrude it through polycarbonate membranes of a defined pore size.
Protocol 3: In Vitro Drug Release Study using Dialysis Bag Method
Materials:
-
This compound-loaded nanoparticle/liposome formulation
-
Dialysis tubing (with an appropriate molecular weight cut-off)
-
Phosphate-buffered saline (PBS), pH 7.4, with 0.5% Tween 80 (release medium)
-
Shaking incubator
-
UV-Vis spectrophotometer or HPLC
Method:
-
Dialysis Bag Preparation: Cut a piece of dialysis tubing and activate it according to the manufacturer's instructions.
-
Sample Loading: Accurately measure a specific volume of the nanoparticle or liposome suspension and place it inside the dialysis bag. Securely close both ends of the bag.
-
Release Study Setup: Place the sealed dialysis bag into a beaker containing a known volume of the pre-warmed release medium.
-
Incubation: Place the beaker in a shaking incubator set at 37°C and a constant shaking speed.
-
Sampling: At predetermined time intervals, withdraw a small aliquot of the release medium from the beaker and replace it with an equal volume of fresh, pre-warmed release medium to maintain sink conditions.
-
Analysis: Analyze the concentration of this compound in the collected samples using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Data Calculation: Calculate the cumulative percentage of drug released at each time point.
Protocol 4: In Vivo Pharmacokinetic Study in Rats
Materials:
-
This compound formulation
-
Male Sprague-Dawley rats (or other appropriate strain)
-
Oral gavage needles
-
Blood collection tubes (e.g., containing an anticoagulant like heparin)
-
Centrifuge
-
Analytical equipment for drug quantification in plasma (e.g., LC-MS/MS)
Method:
-
Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.
-
Fasting: Fast the animals overnight (with free access to water) before drug administration.
-
Dosing: Administer the this compound formulation to the rats via oral gavage at a predetermined dose.
-
Blood Sampling: Collect blood samples from the rats at specified time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dosing.
-
Plasma Separation: Immediately after collection, centrifuge the blood samples to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until analysis.
-
Plasma Analysis: Determine the concentration of this compound in the plasma samples using a validated bioanalytical method.
-
Pharmacokinetic Analysis: Calculate the key pharmacokinetic parameters, such as Cmax (maximum concentration), Tmax (time to reach Cmax), AUC (area under the curve), and oral bioavailability (if an intravenous study is also conducted).
Visualizations
Caption: Intoplicine's mechanism of action leading to apoptosis.
Caption: Workflow for nanoparticle formulation by nanoprecipitation.
Caption: Logic for enhancing Intoplicine's bioavailability.
References
Navigating Intoplicine Research: A Technical Support Guide to Addressing Off-Target Effects
For Immediate Release
Researchers and drug development professionals utilizing Intoplicine now have access to a comprehensive technical support center designed to address the challenges associated with its off-target effects. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and robust experimental protocols to ensure the generation of accurate and reproducible data in preclinical studies.
Intoplicine, a dual inhibitor of topoisomerase I and II, is a potent anti-cancer agent. However, like many therapeutic compounds, its utility in research can be complicated by interactions with unintended molecular targets. These off-target effects can lead to misinterpretation of experimental results and contribute to unforeseen toxicity. This technical support center aims to equip researchers with the knowledge and tools to identify, understand, and mitigate these effects.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during experiments with Intoplicine.
Q1: My experimental results are inconsistent or show unexpected cellular phenotypes. Could off-target effects of Intoplicine be the cause?
A1: Yes, inconsistent results and unexpected phenotypes are classic indicators of off-target activity. Intoplicine's primary targets are topoisomerase I and II, leading to DNA damage and cell cycle arrest. However, if you observe effects unrelated to this mechanism, such as unexpected changes in specific signaling pathways or cell morphology, it is crucial to investigate potential off-target interactions.
Troubleshooting Steps:
-
Confirm On-Target Engagement: First, verify that Intoplicine is engaging its intended targets in your experimental system. This can be done using a cellular thermal shift assay (CETSA) for topoisomerase I and II.
-
Broad Spectrum Off-Target Screening: If on-target engagement is confirmed, consider a broad-spectrum analysis to identify potential off-targets. A kinome scan is highly recommended, as many small molecule inhibitors exhibit off-target activity against kinases.
-
Validate Off-Targets: Any hits from the initial screen should be validated using orthogonal assays, such as in vitro kinase assays or cell-based reporter assays for the identified off-target.
Q2: I am observing significant cytotoxicity at concentrations lower than expected for topoisomerase inhibition. How can I determine if this is due to an off-target effect?
A2: This is a strong indication of a potent off-target effect. To dissect the cause, a dose-response experiment comparing cytotoxicity in a panel of cell lines with varying expression levels of the suspected off-target protein can be insightful. Additionally, comparing Intoplicine's IC50 for cytotoxicity with its IC50 for topoisomerase inhibition in your specific cell line is crucial. A significant discrepancy suggests the involvement of other targets.
Q3: Intoplicine has reported liver toxicity. How can I investigate this specific off-target effect in my in vitro models?
A3: The observed hepatotoxicity in clinical trials is a significant concern and likely stems from off-target interactions in liver cells.[1] To study this, you can utilize in vitro liver models.
Recommended In Vitro Models for Hepatotoxicity Studies:
-
Primary Human Hepatocytes: The gold standard for in vitro liver toxicity testing.
-
Hepatocellular Carcinoma Cell Lines (e.g., HepG2, Huh7): Readily available and can provide initial insights, although they may not fully recapitulate the metabolic activity of primary hepatocytes.
-
3D Liver Spheroids/Organoids: These models more closely mimic the in vivo liver microenvironment and can provide more predictive toxicity data.
Troubleshooting Unexpected Hepatotoxicity:
-
Metabolite-Induced Toxicity: Investigate whether a metabolite of Intoplicine, rather than the parent compound, is responsible for the toxicity. This can be assessed by treating liver models with liver microsome extracts pre-incubated with Intoplicine.
-
Mitochondrial Toxicity: Assess mitochondrial function in hepatocytes treated with Intoplicine using assays for mitochondrial membrane potential (e.g., TMRE staining) and reactive oxygen species (ROS) production.
Q4: I am having issues with Intoplicine solubility in my cell culture media. Could this be affecting my results?
A4: Yes, poor solubility can lead to inaccurate dosing and inconsistent results. It is essential to ensure Intoplicine is fully dissolved.
Troubleshooting Solubility Issues:
-
Solvent Selection: Dimethyl sulfoxide (DMSO) is a common solvent. Ensure the final concentration of DMSO in your culture media is low (typically <0.5%) to avoid solvent-induced artifacts.
-
Stock Concentration: Prepare a high-concentration stock solution in an appropriate solvent and then dilute it into your aqueous experimental medium.
-
Visual Inspection: Always visually inspect your final working solution for any precipitation. If precipitation occurs, you may need to adjust your solvent or final concentration.
Quantitative Data Summary
Understanding the potency of Intoplicine against its intended targets is crucial for interpreting experimental data and identifying potential off-target liabilities.
| Target | Assay Type | IC50 (µM) | Reference |
| Topoisomerase I | DNA Relaxation | Data not available in searched literature | |
| Topoisomerase II | DNA Decatenation | Data not available in searched literature |
Note: Specific IC50 values for Intoplicine against purified topoisomerase I and II were not found in the publicly available literature searched. Researchers should determine these values in their specific assay systems.
| Cell Line | Assay Type | IC50 (µg/mL) | Exposure Time | Reference |
| Human Tumor Colony-Forming Units (Various) | Soft-Agar Cloning | 2.5 | 1 hour | [2] |
| Human Tumor Colony-Forming Units (Various) | Soft-Agar Cloning | 10.0 | 1 hour | [2] |
| Human Tumor Colony-Forming Units (Various) | Soft-Agar Cloning | 0.25 | Continuous | [2] |
| Human Tumor Colony-Forming Units (Various) | Soft-Agar Cloning | 2.5 | Continuous | [2] |
| Breast Cancer Colony-Forming Units | Soft-Agar Cloning | 10.0 | 1 hour | [2] |
| Non-Small-Cell Lung Cancer Colony-Forming Units | Soft-Agar Cloning | 10.0 | 1 hour | [2] |
| Ovarian Cancer Colony-Forming Units | Soft-Agar Cloning | 10.0 | 1 hour | [2] |
Key Experimental Protocols & Visualizations
To aid researchers in systematically addressing off-target effects, detailed methodologies for key experiments are provided below, accompanied by visual workflows.
On-Target Engagement: Topoisomerase I DNA Relaxation Assay
This assay determines the ability of Intoplicine to inhibit the catalytic activity of topoisomerase I.
Methodology:
-
Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, supercoiled plasmid DNA, and varying concentrations of Intoplicine.
-
Enzyme Addition: Add purified human topoisomerase I to each tube to initiate the reaction. Include a no-enzyme control and a vehicle (e.g., DMSO) control.
-
Incubation: Incubate the reactions at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding a stop solution containing SDS and proteinase K.
-
Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel containing ethidium bromide.
-
Visualization and Analysis: Visualize the DNA bands under UV light. Supercoiled DNA will migrate faster than relaxed DNA. Quantify the band intensities to determine the IC50 of Intoplicine.
On-Target Engagement: Topoisomerase II DNA Decatenation Assay
This assay measures the ability of Intoplicine to inhibit the decatenation of kinetoplast DNA (kDNA) by topoisomerase II.
Methodology:
-
Reaction Setup: In a microcentrifuge tube, combine the reaction buffer (including ATP), kDNA, and varying concentrations of Intoplicine.
-
Enzyme Addition: Add purified human topoisomerase II to each tube. Include appropriate controls.
-
Incubation: Incubate the reactions at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding a stop solution.
-
Agarose Gel Electrophoresis: Separate the reaction products on a 1% agarose gel.
-
Visualization and Analysis: Stain the gel with ethidium bromide and visualize. Catenated kDNA will remain in the well, while decatenated minicircles will migrate into the gel. Quantify the amount of released minicircles to determine the IC50.
Off-Target Identification: Kinome Profiling
A kinome scan is a high-throughput screening method to assess the inhibitory activity of a compound against a large panel of protein kinases.
Methodology:
-
Compound Submission: Provide a sample of Intoplicine to a commercial vendor that offers kinome screening services.
-
Screening: The vendor will perform a high-throughput screen of Intoplicine at a fixed concentration (e.g., 1 or 10 µM) against their panel of purified human kinases.
-
Data Analysis: The primary data is typically provided as percent inhibition for each kinase. Identify kinases that are significantly inhibited (e.g., >50% inhibition).
-
Follow-up Studies: For the identified "hits," perform secondary assays to confirm the interaction and determine the IC50 value. This can be done through in-house kinase activity assays or by requesting follow-up services from the vendor.
-
Cellular Validation: Validate the off-target kinase inhibition in a relevant cellular context by examining the phosphorylation status of a known substrate of that kinase.
Off-Target Validation: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm target engagement in a cellular environment. It can be used to validate both on-target and off-target interactions.
Methodology:
-
Cell Treatment: Treat cultured cells with Intoplicine or a vehicle control for a defined period.
-
Heat Treatment: Aliquot the cell suspension and heat the samples to a range of temperatures for a short duration (e.g., 3 minutes).
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble fraction from the precipitated protein aggregates by centrifugation.
-
Protein Analysis: Analyze the amount of the target protein remaining in the soluble fraction by Western blotting.
-
Data Analysis: Generate a "melting curve" by plotting the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of Intoplicine indicates target engagement and stabilization.
By providing these resources, we aim to empower researchers to conduct more robust and reliable studies with Intoplicine, ultimately accelerating the path towards understanding its full therapeutic potential and limitations.
References
- 1. Topoisomerase I/II inhibitor intoplicine administered as a 24 h infusion: phase I and pharmacologic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activity of intoplicine (RP60475), a new DNA topoisomerase I and II inhibitor, against human tumor colony-forming units in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Intoplicine Dimesylate and Other Topoisomerase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Intoplicine dimesylate against other well-established topoisomerase inhibitors: etoposide, doxorubicin, and topotecan. The information presented is collated from various preclinical and clinical studies to aid in the evaluation of their respective anti-cancer properties.
Introduction to Topoisomerase Inhibitors
Topoisomerases are essential nuclear enzymes that resolve topological problems in DNA during critical cellular processes like replication, transcription, and chromosome segregation. By inhibiting these enzymes, topoisomerase inhibitors can induce DNA damage and trigger apoptosis in rapidly dividing cancer cells, making them a cornerstone of many chemotherapy regimens. These inhibitors are broadly classified into two categories based on their target: topoisomerase I (Top1) inhibitors and topoisomerase II (Top2) inhibitors.
Intoplicine , a derivative of 7H-benzo[e]pyrido[4,3-b]indole, is a unique agent that functions as a dual inhibitor of both topoisomerase I and II. This dual-targeting mechanism suggests a potential for broader anti-tumor activity and an ability to circumvent resistance mechanisms that may arise from the down-regulation of a single topoisomerase enzyme.[1]
Etoposide , a semi-synthetic derivative of podophyllotoxin, is a well-known topoisomerase II inhibitor. It forms a ternary complex with topoisomerase II and DNA, preventing the re-ligation of double-strand breaks and leading to the accumulation of DNA damage.[2]
Doxorubicin , an anthracycline antibiotic, is another potent topoisomerase II inhibitor. Its mechanism also involves intercalation into DNA, which contributes to its cytotoxic effects.[3]
Topotecan , a semi-synthetic analog of camptothecin, is a specific inhibitor of topoisomerase I. It stabilizes the covalent complex between topoisomerase I and DNA, leading to single-strand breaks that are converted to lethal double-strand breaks during DNA replication.
Comparative Performance Data
The following tables summarize the available quantitative data for this compound and the other topoisomerase inhibitors. It is important to note that the data has been compiled from various studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.
Table 1: Comparative in vitro Cytotoxicity (IC50 Values in µM)
| Cell Line | Cancer Type | This compound | Etoposide | Doxorubicin | Topotecan |
| Breast Cancer | |||||
| MCF-7 | Breast Adenocarcinoma | N/A | ~270 µM (20) | 2.50 µM[4], 8.306 µM[5] | 0.013 µM[6] |
| MDA-MB-231 | Breast Adenocarcinoma | N/A | N/A | 1 µM[7] | N/A |
| Lung Cancer | |||||
| A549 | Non-Small Cell Lung | N/A | 3.49 µM[8] | > 20 µM[4], 0.55 µM[9] | >7.1 µM[10] |
| H446 | Small Cell Lung | N/A | N/A | N/A | N/A |
| NCI-H460 | Large Cell Lung | N/A | N/A | N/A | 7.29 µM[10] |
| Colon Cancer | |||||
| HCT-116 | Colorectal Carcinoma | N/A | N/A | N/A | N/A |
| SW620 | Colorectal Adenocarcinoma | N/A | N/A | 0.023 µM[11] | N/A |
| LS180 | Colon Adenocarcinoma | N/A | N/A | 5 µM (parental), 40 µM (resistant)[12] | N/A |
N/A: Data not available in the searched sources for a direct comparison in the specified cell line.
Table 2: Effects on Cell Cycle and Apoptosis
| Inhibitor | Cell Line(s) | Cell Cycle Arrest | Apoptosis Induction (Qualitative) |
| This compound | Various | G2/M phase | Induces apoptosis |
| Etoposide | Hep3B, MEFs | G2/M phase | Induces apoptosis, with varying levels depending on cell type and concentration[13][14] |
| Doxorubicin | MDA-MB-231 | G2/M phase[5] | Induces apoptosis |
| Topotecan | OPM-2 | S phase | Induces apoptosis[3] |
Table 3: Comparative in vivo Antitumor Activity
| Inhibitor | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition | Reference |
| This compound | P388 leukemia | N/A | Active | [15] |
| Etoposide | HCT-116 (src) | Days 1 and 5, ip | 78% ± 10% | [16] |
| Lewis Lung Carcinoma | 40 or 80 mg/kg/day, oral | Significant | [1] | |
| Doxorubicin | 4T1 Breast Cancer | N/A | Moderate (synergistic with TβRI-KI) | [17] |
| NCI-H460 Lung Cancer | 0.5 or 0.75 mg/kg daily for 12 days | Measurable but not statistically significant alone | [18] | |
| Topotecan | U251-HRE Glioblastoma | 1mg/kg daily x 10 days | 34% (alone), 82% (with bevacizumab) | [19] |
| BT474 Breast Cancer | 6 or 10 mg/kg | 53% and 65% | [20] |
Signaling Pathways and Mechanisms of Action
Topoisomerase inhibitors trigger a cascade of cellular events following the induction of DNA damage. The primary response involves the activation of DNA damage response (DDR) pathways, which can lead to cell cycle arrest to allow for DNA repair, or if the damage is too extensive, the initiation of apoptosis.
Figure 1: General signaling pathway of topoisomerase inhibitors.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future comparative studies.
Topoisomerase I and II Inhibition Assays
Objective: To determine the inhibitory activity of a compound against topoisomerase I and II.
Principle: These assays are based on the ability of topoisomerases to alter the topology of a DNA substrate, such as relaxing a supercoiled plasmid or decatenating kinetoplast DNA. Inhibitors will prevent this change in DNA conformation.
Workflow:
Figure 2: Workflow for Topoisomerase Inhibition Assay.
Detailed Protocol:
-
Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, supercoiled plasmid DNA (for Top1 assay) or kDNA (for Top2 assay), and the test compound at various concentrations.
-
Enzyme Addition: Add purified human topoisomerase I or II to initiate the reaction.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).
-
Termination: Stop the reaction by adding a stop solution containing SDS and proteinase K.
-
Analysis: Load the samples onto an agarose gel and perform electrophoresis to separate the different DNA topoisomers.
-
Visualization and Quantification: Stain the gel with an intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light. The degree of inhibition is determined by the reduction in the amount of relaxed/decatenated DNA compared to the control.
MTT Cytotoxicity Assay
Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of living cells.
Workflow:
Figure 3: Workflow for MTT Cytotoxicity Assay.
Detailed Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of the test compound and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Plot the percentage of cell viability versus drug concentration to determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of a compound on cell cycle progression.
Principle: This method uses a fluorescent dye, such as propidium iodide (PI), that stoichiometrically binds to DNA. The fluorescence intensity of the stained cells is directly proportional to their DNA content, allowing for the differentiation of cells in G0/G1, S, and G2/M phases of the cell cycle.
Workflow:
Figure 4: Workflow for Cell Cycle Analysis.
Detailed Protocol:
-
Cell Treatment: Culture cells with the test compound for a specific duration.
-
Cell Harvest and Fixation: Harvest the cells and fix them in cold 70% ethanol to permeabilize the membranes.
-
Staining: Resuspend the fixed cells in a staining solution containing propidium iodide and RNase A (to prevent staining of RNA).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer, measuring the fluorescence intensity of individual cells.
-
Data Analysis: Generate a histogram of DNA content to quantify the percentage of cells in each phase of the cell cycle.
Apoptosis Assay by Annexin V Staining
Objective: To detect and quantify apoptosis induced by a compound.
Principle: In the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye to label apoptotic cells. Propidium iodide is used as a counterstain to differentiate between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and viable cells (Annexin V negative, PI negative).
Workflow:
Figure 5: Workflow for Apoptosis Assay.
Detailed Protocol:
-
Cell Treatment: Induce apoptosis by treating cells with the test compound.
-
Cell Harvest: Collect both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add fluorescently labeled Annexin V and propidium iodide.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells promptly by flow cytometry, detecting the fluorescence signals for both Annexin V and PI.
-
Data Analysis: Differentiate and quantify the populations of viable, early apoptotic, and late apoptotic/necrotic cells.
Conclusion
This compound presents a compelling profile as a dual inhibitor of both topoisomerase I and II. While direct comparative data with other topoisomerase inhibitors is still emerging, its unique mechanism of action suggests potential advantages in overcoming certain forms of drug resistance. The data compiled in this guide indicates that all four inhibitors effectively induce cell cycle arrest and apoptosis, albeit through targeting different or multiple topoisomerases. Further head-to-head preclinical and clinical studies are warranted to fully elucidate the comparative efficacy and safety profile of this compound in various cancer types. This guide serves as a foundational resource for researchers to design such studies and to better understand the landscape of topoisomerase inhibition in cancer therapy.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. rupress.org [rupress.org]
- 3. Effects of topoisomerase inhibitors that induce DNA damage response on glucose metabolism and PI3K/Akt/mTOR signaling in multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tis.wu.ac.th [tis.wu.ac.th]
- 5. ijpsonline.com [ijpsonline.com]
- 6. selleckchem.com [selleckchem.com]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. netjournals.org [netjournals.org]
- 9. arrow.tudublin.ie [arrow.tudublin.ie]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Sensitization of multidrug-resistant colon cancer cells to doxorubicin encapsulated in liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Reverting doxorubicin resistance in colon cancer by targeting a key signaling protein, steroid receptor coactivator - PMC [pmc.ncbi.nlm.nih.gov]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. An in vivo human tumor xenograft model of etoposide resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Doxorubicin in Combination with a Small TGFβ Inhibitor: A Potential Novel Therapy for Metastatic Breast Cancer in Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ar.iiarjournals.org [ar.iiarjournals.org]
- 19. aacrjournals.org [aacrjournals.org]
- 20. Evaluation of Lapatinib and Topotecan Combination Therapy: Tissue Culture, Murine Xenograft, and Phase I Clinical Trial Data - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Intoplicine and Etoposide in the Treatment of Solid Tumors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy and mechanisms of Intoplicine and Etoposide, two topoisomerase inhibitors that have been evaluated for the treatment of solid tumors. This document summarizes key preclinical and clinical data to inform research and development decisions.
Introduction
Etoposide, a derivative of podophyllotoxin, is a well-established chemotherapeutic agent used in the treatment of a variety of solid tumors, most notably small cell lung cancer and testicular cancer. Its primary mechanism of action is the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair. Intoplicine is an investigational synthetic derivative of 7H-benzo[e]pyrido[4,3-b]indole that uniquely inhibits both topoisomerase I and topoisomerase II.[1] Despite its dual-targeting mechanism, which theoretically could overcome certain forms of drug resistance, its clinical development has been limited. This guide presents a side-by-side comparison of their mechanisms, preclinical efficacy, and clinical trial outcomes in solid tumors.
Mechanism of Action
Both Intoplicine and Etoposide interfere with the function of topoisomerase enzymes, leading to DNA damage and subsequent cancer cell death. However, their specific targets within this enzyme family differ.
Etoposide is a specific inhibitor of topoisomerase II. It forms a ternary complex with the enzyme and DNA, stabilizing the transient double-strand breaks created by topoisomerase II. This prevents the re-ligation of the DNA strands, leading to an accumulation of DNA breaks, cell cycle arrest, and ultimately, apoptosis.
Intoplicine is a dual inhibitor, targeting both topoisomerase I and topoisomerase II.[1] This dual inhibition was hypothesized to offer a broader spectrum of activity and potentially circumvent resistance mechanisms associated with the downregulation or mutation of a single topoisomerase enzyme.[1]
Caption: Mechanisms of Etoposide and Intoplicine.
Preclinical Efficacy
In vitro studies have demonstrated the cytotoxic activity of both agents against a range of solid tumor cell lines.
| Drug | Cell Line Type | Assay | IC50 / Activity | Reference |
| Intoplicine | Human Tumor Colony-Forming Units (Breast, NSCLC, Ovarian) | Soft-Agar Cloning Assay | 54-71% positive response at 10.0 µg/mL (1-hour exposure) | [2] |
| Etoposide | Human Lung Cancer (A549) | MTT Assay | IC50: 3.49 µM (72-hour exposure) | [3] |
| Etoposide | Human Breast Carcinoma (MCF-7) | MTT Assay | IC50: ~150 µM (24-hour exposure) | [4] |
| Etoposide | Human Ovarian Cancer (1A9) | Not Specified | ED50: 0.15 µM (3-day incubation) | [5] |
| Etoposide | Human Bladder Cancer (5637) | Crystal Violet Assay | IC50: 0.54 µM (96-hour exposure) | [5] |
A key preclinical finding for Intoplicine was its incomplete cross-resistance with Etoposide, suggesting it might be active against tumors that have developed resistance to Etoposide.[2]
Clinical Efficacy and Safety in Solid Tumors
Clinical trial data for Intoplicine is limited to Phase I studies, while Etoposide is a standard-of-care agent with extensive clinical data.
Intoplicine
Phase I clinical trials of Intoplicine in patients with refractory advanced solid tumors were conducted to determine its safety, pharmacokinetics, and maximum tolerated dose.
| Trial ID / Reference | Patient Population | Treatment Regimen | Key Efficacy Results | Dose-Limiting Toxicities |
| Newman et al., 1999[1] | 28 patients with refractory advanced malignancies | 7 to 420 mg/m²/day as a continuous 72-hour IV infusion every 3 weeks | No objective antitumor responses observed. | Myelosuppression, Hepatic toxicity |
| Schellens et al., 1996[6] | 32 patients with solid malignant tumors | 12-640 mg/m² as a 24-hour continuous IV infusion every 21 days | No objective responses; 22 patients had stable disease. | Liver toxicity (one fatal hepatic coma) |
| Cailleux et al., 1996[7] | 33 patients with various solid tumors | 12 to 360 mg/m² as a 1-hour IV infusion every 3 weeks | No objective responses reported. | Hepatotoxicity (dose-limiting) |
A notable finding from one Phase I trial was that the preclinical cytotoxic concentrations of Intoplicine were not achieved at the dose levels studied in patients.[1]
Etoposide
Etoposide is a cornerstone in the treatment of several solid tumors, often used in combination with other chemotherapeutic agents.
Small Cell Lung Cancer (SCLC):
| Trial / Regimen | Patient Population | Key Efficacy Results | Reference |
| Single Agent Etoposide | 94 patients with SCLC | Overall Response Rate: 81-87%; Median Survival: 7.1-9.4 months | [8] |
| Etoposide + Cisplatin (EP) | Previously untreated extensive-stage SCLC | Complete Response Rate: 22-23%; Median Survival: 10.7-11.4 months | [9] |
Testicular Cancer:
The combination of bleomycin, etoposide, and cisplatin (BEP) is a standard curative regimen for metastatic testicular cancer.
| Regimen | Patient Population | Key Efficacy Results | Reference |
| BEP | Good-prognosis metastatic germ cell tumors | Cure rate over 70% | [10] |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a general guideline for assessing the cytotoxic effects of compounds like Intoplicine and Etoposide on cancer cell lines.
Caption: Workflow for an MTT cytotoxicity assay.
-
Cell Seeding: Plate cells in a 96-well microplate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Expose cells to a range of concentrations of Intoplicine or Etoposide for a predetermined duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Plot the absorbance values against the drug concentrations to determine the half-maximal inhibitory concentration (IC50).
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the desired concentrations of Intoplicine or Etoposide for the specified time.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
In Vivo Solid Tumor Xenograft Model
This protocol outlines a general procedure for evaluating the in vivo efficacy of anticancer agents in a mouse model.
Caption: Workflow for an in vivo xenograft study.
-
Cell Implantation: Subcutaneously inject a suspension of human solid tumor cells into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.
-
Drug Administration: Administer Intoplicine, Etoposide, or a vehicle control according to the desired dosing schedule and route (e.g., intravenous, intraperitoneal).
-
Tumor Measurement: Measure tumor dimensions with calipers at regular intervals and calculate the tumor volume.
-
Endpoint: Continue treatment until the tumors in the control group reach a specified size or for a predetermined duration. Euthanize the mice and excise the tumors for further analysis.
Conclusion
Etoposide remains a clinically valuable topoisomerase II inhibitor with proven efficacy in the treatment of small cell lung cancer and testicular cancer. Intoplicine, a dual topoisomerase I and II inhibitor, demonstrated promising preclinical activity, including against some Etoposide-resistant models. However, its clinical development in solid tumors was hampered by a lack of objective responses and dose-limiting toxicities in Phase I trials. The failure to achieve preclinical cytotoxic concentrations in patients likely contributed to the disappointing clinical results.
This comparative guide highlights the importance of translating preclinical findings into clinical efficacy. While the dual-targeting approach of Intoplicine was mechanistically appealing, it did not translate into superior clinical outcomes in early-phase trials for solid tumors. Future research in this area may focus on developing dual inhibitors with more favorable pharmacokinetic and toxicity profiles.
References
- 1. Phase I trial of intoplicine (RP 60475) administered as a 72 h infusion every 3 weeks in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activity of intoplicine (RP60475), a new DNA topoisomerase I and II inhibitor, against human tumor colony-forming units in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. netjournals.org [netjournals.org]
- 4. Synergistic anti-cancer effects of silibinin-etoposide combination against human breast carcinoma MCF-7 and MDA-MB-231 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Topoisomerase I/II inhibitor intoplicine administered as a 24 h infusion: phase I and pharmacologic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phase I and pharmacology study of intoplicine (RP 60475; NSC 645008), novel topoisomerase I and II inhibitor, in cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A randomized trial of two etoposide schedules in small-cell lung cancer: the influence of pharmacokinetics on efficacy and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Prospective randomized comparison of high-dose and standard-dose etoposide and cisplatin chemotherapy in patients with extensive-stage small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 320-Testicular germ cell metastatic BEP (bleomycin etoposide ciSplatin) | eviQ [eviq.org.au]
A Head-to-Head Comparison of Intoplicine and Irinotecan: A Guide for Researchers
In the landscape of cancer therapeutics, topoisomerase inhibitors have emerged as a critical class of anti-neoplastic agents. This guide provides a detailed, data-supported comparison of two such agents: Intoplicine, a dual inhibitor of topoisomerase I and II, and Irinotecan, a well-established topoisomerase I inhibitor. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, preclinical and clinical data, and detailed experimental protocols.
At a Glance: Key Differences
| Feature | Intoplicine | Irinotecan |
| Target(s) | Topoisomerase I and Topoisomerase II[1] | Topoisomerase I[2] |
| Mechanism of Action | Stabilizes the cleavable complex of both Topoisomerase I and II with DNA, leading to DNA strand breaks.[2] | Its active metabolite, SN-38, stabilizes the Topoisomerase I-DNA complex, preventing the religation of single-strand breaks. |
| Clinical Development Status | Investigational; Phase I trials conducted, but development appears to have stalled due to toxicity.[2][3][4][5] | Approved for clinical use in various cancers, including colorectal and pancreatic cancer. |
| Dose-Limiting Toxicities | Hepatotoxicity[3][4][5] | Diarrhea and myelosuppression[5] |
Mechanism of Action: A Tale of Two Topoisomerase Inhibitors
Both Intoplicine and Irinotecan exert their cytotoxic effects by targeting topoisomerases, enzymes crucial for resolving DNA topological problems during replication and transcription. However, their specific targets within this enzyme family differ significantly.
Intoplicine is a dual inhibitor, targeting both topoisomerase I and topoisomerase II.[1] It intercalates into DNA and stabilizes the "cleavable complex," a transient intermediate state where the DNA is cut and covalently linked to the enzyme.[2] By preventing the re-ligation of these breaks, Intoplicine induces both single- and double-strand DNA breaks, ultimately leading to cell cycle arrest and apoptosis.
Irinotecan is a prodrug that is converted in the body to its active metabolite, SN-38. SN-38 is a potent and specific inhibitor of topoisomerase I. Similar to Intoplicine, SN-38 traps the topoisomerase I-DNA cleavable complex, leading to an accumulation of single-strand DNA breaks. When a replication fork encounters this stalled complex, it results in the formation of a lethal double-strand break, triggering apoptotic pathways.
Figure 1. Comparative mechanisms of action of Intoplicine and Irinotecan.
Preclinical Efficacy: In Vitro Cytotoxicity
Intoplicine: In vitro studies using a human tumor soft-agar cloning assay demonstrated the activity of Intoplicine against various tumor types. A positive response was defined as a 50% or greater reduction in colony-forming units compared to control.
| Tumor Type | Concentration (1-hour exposure) | % Positive Response |
| Breast Cancer | 10.0 µg/mL | 71%[1] |
| Non-Small-Cell Lung Cancer | 10.0 µg/mL | 69%[1] |
| Ovarian Cancer | 10.0 µg/mL | 45%[1] |
Irinotecan (SN-38): The cytotoxic activity of Irinotecan is attributed to its active metabolite, SN-38. The following table summarizes the IC50 values (the concentration required to inhibit the growth of 50% of cells) of SN-38 in various cancer cell lines.
| Cell Line | Cancer Type | IC50 of SN-38 (nM) |
| OCUM-2M | Gastric Carcinoma | 6.4[6] |
| OCUM-8 | Gastric Carcinoma | 2.6[6] |
| HCT116 | Colorectal Cancer | ~40 (0.04 µM)[7] |
| HT-29 | Colorectal Cancer | ~80 (0.08 µM)[7] |
| SW620 | Colorectal Cancer | ~20 (0.02 µM)[7] |
It is important to note that a direct comparison of the potency of Intoplicine and SN-38 is challenging due to the different assay methods and units of concentration reported.
Clinical Trials: A Divergence in Developmental Paths
The clinical development trajectories of Intoplicine and Irinotecan have been markedly different.
Intoplicine: Phase I clinical trials were conducted to evaluate the safety and pharmacokinetics of Intoplicine. In one study, the drug was administered as a 72-hour infusion every 3 weeks. Myelosuppression and hepatic toxicity were identified as dose-limiting toxicities.[2] Unfortunately, no objective antitumor responses were observed in the 28 patients enrolled.[2] Another Phase I trial using a 24-hour continuous infusion also reported dose-limiting liver toxicity, with one patient experiencing a fatal hepatic coma.[4] While stable disease was observed in some patients, the lack of significant anti-tumor activity and the concerning safety profile likely contributed to the apparent halt in its clinical development.[4][5]
Irinotecan: Irinotecan has undergone extensive clinical development and is now a standard-of-care chemotherapy agent for several malignancies. It is approved for the treatment of metastatic colorectal cancer, often in combination with other drugs like 5-fluorouracil and leucovorin. It is also used in the treatment of pancreatic cancer. The most common and dose-limiting side effects of Irinotecan are severe diarrhea and neutropenia.[5]
Experimental Protocols
For researchers aiming to evaluate topoisomerase inhibitors, the following are detailed methodologies for key experiments.
Topoisomerase I and II Cleavage Assays
This assay determines the ability of a compound to stabilize the topoisomerase-DNA cleavable complex.
Figure 2. Workflow for a topoisomerase cleavage assay.
Materials:
-
Purified human topoisomerase I or II
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Reaction buffer (specific for each enzyme)
-
Test compound (Intoplicine or SN-38)
-
Stop solution (e.g., SDS, EDTA)
-
Proteinase K
-
Agarose gel
-
Electrophoresis buffer (e.g., TAE)
-
DNA staining agent (e.g., ethidium bromide)
Protocol:
-
Set up reaction tubes on ice.
-
To each tube, add the reaction buffer, supercoiled plasmid DNA, and the test compound at various concentrations.
-
Add purified topoisomerase I or II enzyme to each tube.
-
Incubate the reaction mixture at 37°C for 30 minutes.
-
Stop the reaction by adding the stop solution and proteinase K.
-
Incubate at a temperature suitable for proteinase K activity (e.g., 45°C) for 30 minutes.[8]
-
Load the samples onto an agarose gel and perform electrophoresis.
-
Stain the gel with a DNA staining agent and visualize the DNA bands under UV light.
-
The presence of a linearized plasmid DNA band indicates the stabilization of the cleavable complex.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
96-well plates
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
Protocol:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound (Intoplicine or SN-38) and incubate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C.[9]
-
During this incubation, viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.[9]
-
Add the solubilization solution to each well to dissolve the formazan crystals.[9][10]
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.
Apoptosis Assay (TUNEL Assay)
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.
Materials:
-
Cells grown on coverslips or in a 96-well plate
-
Fixative solution (e.g., 4% paraformaldehyde)
-
Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)[11]
-
TdT reaction buffer and enzyme
-
Labeled dUTP (e.g., BrdUTP or fluorescently labeled dUTP)
-
Antibody against the label (if not directly fluorescent)
-
Nuclear counterstain (e.g., DAPI or Hoechst)
-
Fluorescence microscope or flow cytometer
Protocol:
-
Treat cells with the test compound to induce apoptosis.
-
Fix the cells with the fixative solution for 15 minutes at room temperature.[11]
-
Permeabilize the cells with the permeabilization solution for 20 minutes at room temperature.[11]
-
Incubate the cells with the TdT reaction cocktail containing labeled dUTP for 60 minutes at 37°C.[11] This allows the TdT enzyme to add the labeled dUTPs to the 3'-hydroxyl ends of the fragmented DNA.
-
If an indirect detection method is used, incubate with the corresponding antibody.
-
Counterstain the nuclei with a DNA-binding dye.
-
Visualize and quantify the apoptotic cells (displaying the label) using fluorescence microscopy or flow cytometry.
Signaling Pathways to Apoptosis
The induction of DNA damage by both Intoplicine and Irinotecan triggers a cascade of cellular events that ultimately lead to apoptosis. While the initial trigger differs (dual topoisomerase inhibition vs. specific topoisomerase I inhibition), the downstream pathways share common elements.
References
- 1. Activity of intoplicine (RP60475), a new DNA topoisomerase I and II inhibitor, against human tumor colony-forming units in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phase I trial of intoplicine (RP 60475) administered as a 72 h infusion every 3 weeks in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phase I and pharmacology study of intoplicine (RP 60475; NSC 645008), novel topoisomerase I and II inhibitor, in cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Topoisomerase I/II inhibitor intoplicine administered as a 24 h infusion: phase I and pharmacologic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preclinical and phase I trials of topoisomerase I inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. 4.5. Topoisomerase II Cleavage Complex Assay [bio-protocol.org]
- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 10. broadpharm.com [broadpharm.com]
- 11. TUNEL Apoptosis Assay (Fluorescent) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Unraveling Intoplicine Dimesylate's Cross-Resistance Profile: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the cross-resistance patterns of a novel therapeutic agent is paramount for its strategic clinical development. This guide provides a comprehensive comparison of Intoplicine dimesylate's activity in the context of pre-existing resistance to other chemotherapeutic agents, supported by available experimental data and detailed methodologies.
This compound, a dual inhibitor of topoisomerase I and II, has demonstrated a unique and complex cross-resistance profile. Studies have revealed that its efficacy can be influenced by cellular mechanisms that confer resistance to other anticancer drugs. This guide synthesizes the key findings on Intoplicine's performance against various resistant cancer cell models.
Comparative Analysis of this compound Cytotoxicity
The following tables summarize the known cross-resistance patterns of this compound against cell lines with acquired resistance to other chemotherapeutic agents.
Table 1: Cross-Resistance of Intoplicine in Multidrug-Resistant (MDR) and Topoisomerase Inhibitor-Resistant Cell Lines
| Resistant Cell Line Type | Cross-Resistance to Intoplicine | Key Findings |
| Multidrug-Resistant (MDR) | Resistant | Cells exhibiting a multidrug-resistant phenotype show cross-resistance to Intoplicine.[1] This suggests that Intoplicine may be a substrate for efflux pumps such as P-glycoprotein (P-gp), a common mechanism of multidrug resistance. |
| m-AMSA-Resistant | Sensitive | Cell lines resistant to the topoisomerase II inhibitor m-AMSA remain sensitive to Intoplicine.[1] This indicates that the mechanism of resistance to m-AMSA, which may involve alterations in topoisomerase II, does not confer cross-resistance to Intoplicine. |
| Camptothecin-Resistant | Sensitive | Cancer cells with acquired resistance to the topoisomerase I inhibitor camptothecin are sensitive to Intoplicine.[1] This suggests that Intoplicine can overcome resistance mechanisms specific to camptothecin, potentially due to its dual inhibitory action on both topoisomerase I and II. |
Table 2: Incomplete Cross-Resistance of Intoplicine with Standard Chemotherapeutic Agents
| Agent | Cross-Resistance Profile with Intoplicine |
| Doxorubicin | Incomplete |
| Cisplatin | Incomplete |
| Fluorouracil | Incomplete |
| 4-Hydroperoxycyclophosphamide | Incomplete |
| Vinblastine | Incomplete |
| Etoposide | Incomplete |
Source: Activity of intoplicine (RP60475), a new DNA topoisomerase I and II inhibitor, against human tumor colony-forming units in vitro.
The observation of "incomplete cross-resistance" suggests that while some resistance mechanisms against these standard agents may partially affect Intoplicine's activity, they do not render it completely ineffective. This highlights the potential of Intoplicine in treating tumors that have developed partial resistance to these commonly used drugs.
Experimental Protocols
To ensure the reproducibility and critical evaluation of these findings, detailed methodologies for key experiments are provided below.
Human Tumor Soft-Agar Cloning Assay
This assay is utilized to assess the in vitro sensitivity of fresh human tumor specimens to anticancer agents.
Methodology:
-
Tumor Specimen Preparation: Freshly obtain solid tumor biopsy specimens and mechanically or enzymatically dissociate them into single-cell suspensions.
-
Cell Viability and Counting: Determine the viability and number of nucleated cells using a method such as trypan blue exclusion.
-
Base Layer Preparation: Prepare a bottom layer of 0.5% agar in supplemented culture medium in a 35-mm petri dish.
-
Cell Layer Preparation: Prepare a top layer of 0.3% agar containing a specified number of tumor cells (e.g., 5 x 10^5 cells/mL) and the desired concentration of Intoplicine or comparator drug.
-
Incubation: Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 14-21 days.
-
Colony Counting: Stain viable colonies with a tetrazolium salt (e.g., INT) and count them using an automated or manual colony counter.
-
Data Analysis: Calculate the percentage of survival or inhibition of colony formation compared to untreated control plates. A response is typically considered positive if there is a 50% or greater reduction in colony formation.
Establishment and Characterization of Drug-Resistant Cell Lines
This protocol outlines the general procedure for developing drug-resistant cancer cell lines for in vitro cross-resistance studies.
Methodology:
-
Parental Cell Line Culture: Culture the chosen cancer cell line in standard growth medium.
-
Initial Drug Exposure: Expose the cells to a low concentration of the selecting agent (e.g., doxorubicin, m-AMSA, camptothecin), typically starting at the IC20 (the concentration that inhibits 20% of cell growth).
-
Stepwise Dose Escalation: Gradually increase the concentration of the drug in the culture medium as the cells develop resistance and resume proliferation. This process is typically carried out over several months.
-
Verification of Resistance: Periodically assess the resistance level by determining the IC50 value of the resistant cell line and comparing it to the parental cell line using a cell viability assay (e.g., MTT assay). A significant increase in the IC50 value confirms the resistant phenotype.
-
Cross-Resistance Testing: Once a stable resistant cell line is established, perform cell viability assays with Intoplicine and other comparator drugs to determine their respective IC50 values and calculate the fold resistance.
MTT Cell Viability Assay
This colorimetric assay is a standard method for assessing the cytotoxic effects of drugs on cultured cell lines.
Methodology:
-
Cell Seeding: Seed the parental and resistant cancer cell lines in 96-well plates at a predetermined optimal density.
-
Drug Treatment: After allowing the cells to adhere overnight, treat them with a serial dilution of Intoplicine or the comparator drug for a specified duration (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and plot the dose-response curves to determine the IC50 values.
Visualizing the Pathways of Resistance and Drug Action
To illustrate the complex interplay of factors involved in Intoplicine's activity and the mechanisms of resistance, the following diagrams are provided.
Caption: Mechanism of action of this compound.
Caption: Workflow of P-glycoprotein-mediated drug efflux.
Caption: Cross-resistance relationships with Intoplicine.
References
Validating the Anti-Metastatic Potential of Intoplicine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-metastatic potential of Intoplicine, a dual inhibitor of topoisomerase I and II. Its performance is evaluated against other established topoisomerase inhibitors, with a focus on key metastatic processes: cell migration, invasion, and adhesion. This document summarizes available experimental data, details relevant methodologies, and visualizes associated signaling pathways to aid in the assessment of Intoplicine's therapeutic promise in combating cancer metastasis.
Introduction to Intoplicine and Metastasis
Metastasis, the spread of cancer cells from a primary tumor to distant organs, is the leading cause of cancer-related mortality. This complex process involves a cascade of events, including local invasion, intravasation into the circulatory system, survival in transit, extravasation into new tissues, and colonization at a secondary site. Key to these events are cellular functions such as migration, invasion, and adhesion.
Intoplicine is a synthetic compound that has demonstrated broad-spectrum antitumor activity in preclinical studies.[1] Its primary mechanism of action is the dual inhibition of two essential enzymes involved in DNA replication and repair: topoisomerase I (Top1) and topoisomerase II (Top2).[1][2] By trapping the enzyme-DNA cleavage complexes, Intoplicine introduces DNA strand breaks, ultimately leading to cancer cell death.[3] While its cytotoxic effects are established, its specific potential to inhibit the metastatic cascade remains an area of active investigation.
This guide aims to consolidate the existing, albeit limited, data on the anti-metastatic properties of Intoplicine and to provide a comparative framework using other well-characterized topoisomerase inhibitors.
Comparative Analysis of Anti-Metastatic Potential
To objectively evaluate Intoplicine, we compare its known or inferred anti-metastatic activities with those of other topoisomerase inhibitors: Topotecan (a Top1 inhibitor), Irinotecan (a Top1 inhibitor), Etoposide (a Top2 inhibitor), and Doxorubicin (a Top2 inhibitor).
Data on Cell Migration, Invasion, and Adhesion
The following tables summarize the available experimental data on the effects of these agents on key metastatic processes. Note: Direct experimental data on the effect of Intoplicine on cell migration, invasion, and adhesion is currently limited in publicly available literature. The potential effects are inferred based on its mechanism as a dual topoisomerase inhibitor and data from other drugs in this class.
Table 1: Effect on Cancer Cell Migration
| Agent | Cancer Cell Line(s) | Assay | Effect | Key Findings |
| Intoplicine | Data not available | - | Inferred to be inhibitory | As a dual Top1/Top2 inhibitor, it is hypothesized to disrupt cytoskeletal dynamics and signaling pathways involved in cell motility. |
| Topotecan | MDA-MB-435, MDA-MB-231 (Breast) | Transwell Migration Assay | Inhibitory | Dose-dependently inhibited cancer cell migration.[4] |
| Irinotecan | Glioma cells | Wound Healing Assay | Inhibitory | Long-term exposure reduced cell migration.[5] |
| Etoposide | H446 (Small Cell Lung), MCF-7 (Breast) | Wound Healing, Boyden Chamber | Inhibitory | Significantly inhibited migration and was found to target Daam1, a protein involved in cytoskeleton reorganization.[6] |
| Doxorubicin | MCF-7, BT-474 (Breast), ES-2 (Ovarian) | Transwell Migration Assay | Promotive/Inhibitory (Dose/Cell type dependent) | A brief, high-dose treatment promoted migration in MCF7 and ES-2 cells, but not in BT-474 cells.[7] Other studies show it can induce lamellipodia formation, a structure involved in migration.[8] |
Table 2: Effect on Cancer Cell Invasion
| Agent | Cancer Cell Line(s) | Assay | Effect | Key Findings |
| Intoplicine | Data not available | - | Inferred to be inhibitory | By inhibiting topoisomerases, Intoplicine may downregulate the expression of matrix metalloproteinases (MMPs) required for ECM degradation. |
| Topotecan | MDA-MB-435, MDA-MB-231 (Breast) | Transwell Invasion Assay (with Matrigel) | Inhibitory | Reduced the secretion of MMP-2 and MMP-9, enzymes crucial for invasion.[4] |
| Irinotecan | Colorectal cancer cells | 3D Matrigel Growth | Promotive (in resistant cells) | Cells that survive Irinotecan-induced senescence can emerge as more invasive.[9] |
| Etoposide | H446 (Small Cell Lung), MCF-7 (Breast) | Boyden Chamber (with Matrigel) | Inhibitory | Significantly inhibited the invasive ability of cancer cells.[6] |
| Doxorubicin | MCF-7 (Breast), ES-2 (Ovarian) | Transwell Invasion Assay (with Matrigel) | Promotive (in some contexts) | A brief, high-dose treatment promoted invasion in MCF7 and ES-2 cells.[7] |
Table 3: Effect on Cancer Cell Adhesion
| Agent | Cancer Cell Line(s) | Assay | Effect | Key Findings |
| Intoplicine | Data not available | - | Inferred to have an effect | Topoisomerase inhibition can alter the expression of adhesion molecules, but the specific effect of Intoplicine is unknown. |
| Topotecan | Colon, Breast, Lymphoid, Cervical cancer cells | Cell Attachment Assay | Protective (when attached) | Cells attached to a substrate were more resistant to Topotecan-induced apoptosis.[10] |
| Irinotecan | Colorectal cancer cells | Soft Agar Growth (low adhesion) | Inhibitory (in resistant cells) | Cells that escaped Irinotecan-induced senescence showed an increased ability to grow in low-adhesion conditions, a hallmark of metastatic potential.[9] |
| Etoposide | Data not available | - | - | - |
| Doxorubicin | HeLa (Cervical) | Cell Adhesion Assay on Fibronectin | Inhibitory | Sublethal doses of Doxorubicin induced a loss of cell adhesion.[11] |
Signaling Pathways in Metastasis and Topoisomerase Inhibition
The anti-metastatic effects of topoisomerase inhibitors are mediated through complex signaling pathways that regulate cell motility, invasion, and adhesion.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are standard protocols for the key in vitro assays used to assess anti-metastatic potential.
Cell Migration Assay (Wound Healing)
This assay assesses the ability of a confluent cell monolayer to migrate and close a mechanically created "wound."
Protocol:
-
Seed cells in a 6-well plate and culture until they form a confluent monolayer.
-
Create a linear scratch in the monolayer using a sterile p200 pipette tip.
-
Gently wash the well with phosphate-buffered saline (PBS) to remove detached cells.
-
Replace the PBS with fresh culture medium containing the desired concentration of Intoplicine or the alternative agent. A vehicle control should be included.
-
Capture images of the wound at time 0.
-
Incubate the plate at 37°C in a 5% CO2 incubator.
-
Capture images of the same wound area at various time points (e.g., 12, 24, 48 hours).
-
Measure the width of the wound at different points and calculate the percentage of wound closure over time.
Cell Invasion Assay (Boyden Chamber)
This assay quantifies the ability of cells to invade through a basement membrane matrix.
Protocol:
-
Rehydrate Matrigel-coated transwell inserts (typically 8 µm pore size) with serum-free medium.
-
Prepare a cell suspension in serum-free medium containing the desired concentration of Intoplicine or the alternative agent.
-
Add the cell suspension to the upper chamber of the transwell insert.
-
Add medium containing a chemoattractant (e.g., 10% fetal bovine serum) to the lower chamber.
-
Incubate for 24-48 hours at 37°C.
-
Remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol and stain with crystal violet.
-
Count the number of stained cells in several microscopic fields to determine the extent of invasion.
Cell Adhesion Assay
This assay measures the ability of cells to attach to an extracellular matrix (ECM) substrate.
Protocol:
-
Coat the wells of a 96-well plate with an ECM protein (e.g., fibronectin, collagen) and incubate overnight.
-
Block non-specific binding sites with bovine serum albumin (BSA).
-
Prepare a cell suspension and pre-incubate with Intoplicine or the alternative agent for a specified time.
-
Seed the treated cells into the coated wells and incubate for 1-2 hours to allow for adhesion.
-
Gently wash the wells to remove non-adherent cells.
-
Quantify the number of adherent cells using a colorimetric (e.g., crystal violet staining) or fluorescence-based method.
Conclusion and Future Directions
The available evidence suggests that topoisomerase inhibitors, as a class, possess anti-metastatic properties by interfering with key cellular processes such as migration and invasion. While direct experimental data for Intoplicine is lacking, its dual inhibitory action on both Topoisomerase I and II suggests a strong potential to similarly impact these metastatic pathways.
Further research is imperative to directly validate the anti-metastatic potential of Intoplicine. Specifically, studies employing the in vitro assays detailed in this guide are needed to generate quantitative data on its effects on cancer cell migration, invasion, and adhesion across a panel of relevant cancer cell lines. Such data will be crucial for a more definitive comparison with existing anti-cancer agents and for guiding its future clinical development as a potential anti-metastatic therapy.
References
- 1. arpi.unipi.it [arpi.unipi.it]
- 2. Dual topoisomerase I/II inhibitors in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prospects of Topoisomerase Inhibitors as Promising Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Topotecan inhibits cancer cell migration by down-regulation of chemokine CC motif receptor 7 and matrix metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Long-term exposure to irinotecan reduces cell migration in glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The novel role of etoposide in inhibiting the migration and proliferation of small cell lung cancer and breast cancer via targeting Daam1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Doxorubicin Promotes Migration and Invasion of Breast Cancer Cells through the Upregulation of the RhoA/MLC Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Irinotecan treatment and senescence failure promote the emergence of more transformed and invasive cells that depend on anti-apoptotic Mcl-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Factors affecting topotecan-induced programmed cell death: adhesion protects cells from apoptosis and impairs cleavage of poly(ADP-ribose)polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The doxorubicin-induced cell motility network is under the control of the ceramide activated protein phosphatase 1 alpha - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding the Laboratory: A Comprehensive Guide to the Proper Disposal of Intoplicine Dimesylate
For Immediate Implementation by Laboratory Personnel
This document provides essential, step-by-step guidance for the safe and compliant disposal of Intoplicine dimesylate, a potent cytotoxic agent. Adherence to these procedures is critical to ensure the safety of laboratory personnel, prevent environmental contamination, and maintain regulatory compliance. This compound is a DNA topoisomerase I and II inhibitor, categorizing it as a hazardous compound that requires specialized handling and disposal.[1]
Core Principles of Cytotoxic Waste Management
The disposal of this compound falls under the stringent regulations for cytotoxic and hazardous waste.[2][3][4] The fundamental principle is that any material that comes into contact with the drug must be treated as cytotoxic waste and segregated from other waste streams.[2] This includes personal protective equipment (PPE), contaminated labware, and any unused or expired compounds.[5][6] Incineration or chemical neutralization are the primary recommended disposal methods for cytotoxic waste.[2] Under no circumstances should hazardous chemicals like this compound be disposed of down the drain.[3]
Personal Protective Equipment (PPE) Requirements
All personnel handling this compound or its contaminated waste must wear appropriate PPE to minimize exposure.
| PPE Component | Specification | Rationale |
| Gloves | Two pairs of chemotherapy-grade, powder-free gloves | Provides a double barrier against dermal exposure. |
| Gown | Disposable, impermeable, long-sleeved gown with cuffs | Protects skin and personal clothing from contamination. |
| Eye Protection | Safety goggles or a face shield | Prevents accidental splashes to the eyes. |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95) | Recommended when handling the powdered form to prevent inhalation. |
This data is synthesized from general guidelines for handling cytotoxic agents.[5][6]
Step-by-Step Disposal Protocol for this compound
This protocol outlines the procedural steps for the safe disposal of this compound from the point of generation to final containment.
I. Immediate Containment at the Point of Generation
-
Segregation is Key : Immediately segregate all waste contaminated with this compound into designated, clearly labeled cytotoxic waste containers.[2][7] These containers must be puncture-proof, leak-proof, and have a secure lid.[2]
-
Labeling : All cytotoxic waste containers must be labeled with the universal cytotoxic symbol and the words "Cytotoxic Waste" or "Biohazard."[2]
-
Sharps : Any sharps contaminated with this compound, such as needles or broken glass, must be placed in a designated cytotoxic sharps container.[6]
II. Handling and Transport within the Facility
-
Secure Transport : When moving cytotoxic waste containers, ensure they are securely closed to prevent spills.
-
Designated Storage : Store cytotoxic waste in a designated, secure area with limited access. This area should be clearly marked with warning signs.[3]
III. Final Disposal Procedures
-
Professional Waste Management : The ultimate disposal of this compound waste must be handled by a licensed hazardous waste management company.
-
Documentation : Maintain a detailed log of all cytotoxic waste generated and disposed of, in accordance with institutional and regulatory requirements.[7]
Decontamination of Reusable Equipment
For any reusable labware that has come into contact with this compound, a thorough decontamination process is required.
-
Initial Rinse : Carefully rinse the equipment with a suitable solvent (e.g., as specified in the lab's standard operating procedures for similar compounds) to remove the bulk of the residue. The rinsate must be collected and disposed of as cytotoxic liquid waste.
-
Washing : Wash the equipment with a laboratory-grade detergent and hot water.
-
Final Rinse : Rinse thoroughly with purified water.
-
Drying : Allow the equipment to air dry completely or dry in a designated oven.
Visualizing the Disposal Workflow
The following diagram illustrates the logical flow of the proper disposal procedures for this compound.
Caption: A flowchart outlining the key stages for the safe and compliant disposal of this compound waste.
This comprehensive guide, when followed diligently, will ensure the safe handling and disposal of this compound, fostering a secure laboratory environment for all personnel.
References
- 1. Intoplicine (dimesylate) - Nordic Biosite [nordicbiosite.com]
- 2. danielshealth.ca [danielshealth.ca]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. worksafe.qld.gov.au [worksafe.qld.gov.au]
- 5. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. edu.cdhb.health.nz [edu.cdhb.health.nz]
- 7. danielshealth.com [danielshealth.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
